molecular formula C9H7BrN2O B1293197 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 41491-53-6

2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1293197
CAS No.: 41491-53-6
M. Wt: 239.07 g/mol
InChI Key: KFORTEWAPHTQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFORTEWAPHTQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650323
Record name 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41491-53-6
Record name 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule belongs to the 1,3,4-oxadiazole class, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document outlines a detailed experimental protocol for its synthesis, expected analytical data for its characterization, and a visualization of the synthetic pathway.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of 3-bromobenzohydrazide with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the key intermediate, N'-acetyl-3-bromobenzohydrazide. The subsequent step is an acid-catalyzed cyclodehydration of this intermediate, commonly using a dehydrating agent like phosphorus oxychloride, to yield the final 1,3,4-oxadiazole ring.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration Reactant1 3-Bromobenzohydrazide Intermediate N'-acetyl-3-bromobenzohydrazide Reactant1->Intermediate + Reactant2 Acetic Anhydride Reactant2->Intermediate Product This compound Intermediate->Product DehydratingAgent Phosphorus Oxychloride (Dehydrating Agent) DehydratingAgent->Product Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzohydrazide (0.1 mol) in glacial acetic acid (100 mL).

  • Acylation: To this solution, add acetic anhydride (0.12 mol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL) with constant stirring.

  • Isolation: Filter the precipitated white solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Drying: Dry the solid product, N'-acetyl-3-bromobenzohydrazide, in a vacuum desiccator over anhydrous calcium chloride.

Step 2: Synthesis of this compound

  • Reaction Setup: Place the dried N'-acetyl-3-bromobenzohydrazide (0.05 mol) in a 100 mL round-bottom flask.

  • Cyclization: Add phosphorus oxychloride (25 mL) to the flask.

  • Reaction: Reflux the reaction mixture gently for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

Characterization Data

The structural elucidation of the synthesized compound is confirmed by various spectroscopic techniques. The following table summarizes the expected analytical data based on the characterization of structurally similar 2-aryl-5-methyl-1,3,4-oxadiazoles.

Analysis Expected Data
Melting Point Expected to be a crystalline solid with a sharp melting point.
FT-IR (KBr, cm⁻¹) ~3050-3100 (Ar C-H str), ~2920-2980 (Alkyl C-H str), ~1610-1630 (C=N str), ~1550-1580 (Ar C=C str), ~1250 (C-O-C str of oxadiazole ring), ~750-800 (C-Br str).
¹H NMR (CDCl₃, δ ppm) ~8.20 (t, 1H, Ar-H), ~8.00 (d, 1H, Ar-H), ~7.70 (d, 1H, Ar-H), ~7.40 (t, 1H, Ar-H), ~2.60 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, δ ppm) ~165.0 (C-2 of oxadiazole), ~164.0 (C-5 of oxadiazole), ~136.0, ~133.0, ~130.0, ~128.0, ~125.0, ~123.0 (Aromatic carbons), ~11.0 (-CH₃).
Mass Spectrum (m/z) Expected molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anti-inflammatory effects. One of the key pathways in inflammation is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins. It is plausible that this compound could modulate this pathway.

Signaling_Pathway Hypothetical Modulation of the COX Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Potential inhibitory effect on the COX pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their laboratory conditions and to conduct thorough biological evaluations to explore the full therapeutic potential of this compound.

References

Technical Guide: 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 41491-53-6

This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological significance based on the known activities of the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research settings.

PropertyValue
CAS Number 41491-53-6[1][2][3][4][5]
Molecular Formula C₉H₇BrN₂O[2][3]
Molecular Weight 239.07 g/mol [6]
IUPAC Name This compound
Appearance Expected to be a solid at room temperature[2]

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process starting from 3-bromobenzohydrazide. This involves the formation of a diacylhydrazide intermediate, followed by cyclodehydration to yield the final 1,3,4-oxadiazole ring. The general approach is a well-established method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Experimental Protocol

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain N'-acetyl-3-bromobenzohydrazide.

Step 2: Cyclodehydration to this compound

  • Place the dried N'-acetyl-3-bromobenzohydrazide from the previous step into a round-bottom flask.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess. The reaction can also be carried out using other dehydrating systems like triphenylphosphine and carbon tetrachloride.

  • Heat the mixture under reflux for 2-4 hours. The reaction temperature will depend on the boiling point of the dehydrating agent used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess dehydrating agent.

  • Neutralize the acidic solution with a base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data, based on the analysis of similar structures, are presented below.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the 3-bromophenyl ring and a singlet for the methyl group protons.
¹³C NMR Resonances for the carbon atoms of the 1,3,4-oxadiazole ring, the bromophenyl ring, and the methyl group.
IR (KBr, cm⁻¹) Characteristic absorption bands for C=N stretching of the oxadiazole ring, C-O-C stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine.

Potential Biological Significance and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of pharmacological activities.[7] Derivatives of 1,3,4-oxadiazole have shown significant potential as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.[7][8][9][10][11][12]

The biological activity of these compounds is often attributed to their ability to interact with various biological targets. For instance, the anti-inflammatory properties of some 1,3,4-oxadiazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration 3_Bromobenzohydrazide 3_Bromobenzohydrazide Diacylhydrazide_Intermediate Diacylhydrazide_Intermediate 3_Bromobenzohydrazide->Diacylhydrazide_Intermediate Pyridine Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Diacylhydrazide_Intermediate Final_Product 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Diacylhydrazide_Intermediate->Final_Product Reflux Dehydrating_Agent POCl3 or SOCl2 Dehydrating_Agent->Final_Product

Caption: Synthesis of this compound.

Potential Signaling Pathway: COX Inhibition

This diagram depicts a simplified model of the cyclooxygenase (COX) signaling pathway, a potential target for the anti-inflammatory activity of 1,3,4-oxadiazole derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Molecule 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole (Potential Inhibitor) Target_Molecule->COX_Enzymes Inhibition

Caption: Potential inhibition of the COX pathway by the target molecule.

References

Technical Guide: Spectral Analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectral characterization of the heterocyclic compound 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the 1,3,4-oxadiazole core in various biologically active and functional materials. This document presents a summary of its spectral data (NMR, IR, and Mass Spectrometry), a plausible experimental protocol for its synthesis and purification, and a visualization of the synthetic pathway. The CAS number for this compound is 41491-53-6[1][2][3][4][5][6][7].

Chemical Structure and Properties

Figure 1: Chemical structure of this compound.

Molecular Formula: C₉H₇BrN₂O[1][2][3]

Molecular Weight: 239.07 g/mol [1][2][3]

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6s3H-CH₃
~7.4 - 7.8m4HAromatic-H

Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the solvent and the specific electronic effects of the bromine and oxadiazole substituents.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~11 - 15-CH₃
~122 - 135Aromatic-C
~160 - 165C-2 and C-5 of Oxadiazole

Note: The signals for the carbon atoms of the oxadiazole ring typically appear at lower field due to the influence of the heteroatoms.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3050 - 3100Aromatic C-H stretch
~2900 - 3000Aliphatic C-H stretch
~1600 - 1620C=N stretch (oxadiazole)
~1550 - 1590C=C stretch (aromatic)
~1000 - 1100C-O-C stretch (oxadiazole)
~700 - 800C-Br stretch
Table 4: Predicted Mass Spectrometry Data
m/zAssignment
238/240[M]⁺ (isotopic peaks due to Br)
239/241[M+H]⁺ (isotopic peaks due to Br)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a corresponding N'-acyl-aroylhydrazide. Below is a plausible experimental protocol based on common synthetic methods for 1,3,4-oxadiazoles[8][9][10][11].

Synthesis of this compound

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromobenzohydrazide 3-Bromobenzohydrazide Cyclization Cyclization 3-Bromobenzohydrazide->Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization This compound This compound Cyclization->this compound

Figure 2: Synthesis workflow for this compound.

Materials:

  • 3-Bromobenzohydrazide

  • Acetic Anhydride

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Anhydrous solvent (e.g., toluene, xylene, or DMF)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acylation: To a solution of 3-bromobenzohydrazide (1 equivalent) in a suitable anhydrous solvent, slowly add acetic anhydride (1.1 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cyclization: Once the acylation is complete, add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise to the reaction mixture at 0 °C.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectral Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: The IR spectrum should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: The mass spectrum should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and a viable synthetic route for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds. Further experimental work is required to obtain and confirm the precise spectral data for this specific molecule.

References

A Technical Guide to the Solubility of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Solubility for 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a crucial pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. For any biologically active compound, solubility is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From initial high-throughput screening and ADME-Tox profiling to formulation and final dosage form, understanding a compound's solubility is paramount for success.

Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, often causing promising drug candidates to fail. This guide focuses on 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, providing a technical overview of its expected solubility characteristics and a detailed protocol for its empirical determination in various organic solvents, which are essential for processes like synthesis, purification, and analytical characterization[4].

Physicochemical Profile and Expected Solubility Trends

Compound Structure: this compound Molecular Formula: C₉H₇BrN₂O[5] Molecular Weight: 239.07 g/mol [5]

The structure of this molecule suggests several key solubility characteristics:

  • Aromatic Core: The presence of the bromophenyl ring makes the molecule relatively hydrophobic. Aryl substituents on the 1,3,4-oxadiazole ring are known to significantly decrease aqueous solubility[1].

  • Oxadiazole Ring: The 1,3,4-oxadiazole moiety contains heteroatoms (nitrogen and oxygen) that can participate in dipole-dipole interactions and act as hydrogen bond acceptors, contributing a degree of polarity to the molecule.

  • Substituents: The methyl group is a small, non-polar substituent, while the bromo- group adds hydrophobicity and molecular weight.

Inference on Solubility: Based on its structure, this compound is expected to be poorly soluble in water and polar protic solvents. Its solubility is predicted to be significantly better in a range of organic solvents, particularly those with moderate to low polarity. The logical relationship between solvent type and expected solubility is visualized below.

G Compound 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Compound->NonPolar  Moderate  Solubility ModPolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) Compound->ModPolarAprotic High Solubility ModPolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Compound->ModPolarProtic Moderate to Low Solubility HighPolar Highly Polar Solvents (e.g., Water) Compound->HighPolar  Very Low  Solubility

Caption: Expected solubility of the target compound in different solvent classes.

Quantitative Solubility Data of Analogous Compounds

While specific data for this compound is unavailable, the following table presents illustrative solubility data for other 1,3,4-oxadiazole derivatives to provide a general reference. Note that direct comparison is not possible, but trends can be observed.

Compound NameSolvent(s)Reported SolubilityReference
2-Aryl-5-(p-bromophenylaminomethyl)-1,3,4-oxadiazole derivativesDMF:Ethanol (1:1)Soluble for recrystallization[1]
2-([1,1'-biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazoleDMSO, MeOH, CHCl₃Soluble[4]
2,5-disubstituted 1,3,4-oxadiazole derivativesEthanolSufficient for recrystallization[6]

This table is for illustrative purposes only and does not represent data for the target compound.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted standard, recommended by the OECD (Organisation for Economic Co-operation and Development) under guideline 105[7][8].

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is determined using a validated analytical method[9].

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: High-purity organic solvents of interest (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Dimethyl Sulfoxide).

  • Apparatus:

    • Mechanical shaker or orbital agitator with temperature control (e.g., 25 °C ± 0.5 °C)[9][10].

    • Glass flasks or vials with screw caps.

    • Analytical balance.

    • Centrifuge capable of temperature control.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).

    • Volumetric glassware.

Experimental Workflow

The general workflow for solubility determination is outlined in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A 1. Add Excess Solid to Solvent B 2. Seal Vials A->B C 3. Agitate at Constant Temperature (e.g., 24-72h) B->C D 4. Allow to Settle C->D E 5. Centrifuge / Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC or UV-Vis F->G H 8. Calculate Concentration (e.g., mg/mL or mol/L) G->H

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preliminary Test: A brief preliminary test should be conducted to estimate the approximate solubility and determine the time required to reach equilibrium[10]. This ensures an appropriate excess of solid is used in the definitive experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the flasks and place them in the shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The concentration of the solution should be measured at different time points until sequential measurements do not deviate significantly[9].

  • Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. To ensure complete removal of solid particles, which can lead to erroneously high results, centrifuge an aliquot of the suspension at the same temperature[10].

  • Sampling and Dilution: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically inert syringe filter (e.g., PTFE) into a pre-weighed vial. Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentrations.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently published, its molecular structure suggests it is a hydrophobic compound with poor aqueous solubility but better solubility in polar aprotic and non-polar organic solvents. For researchers in drug development, empirically determining this data is essential. The OECD-recommended shake-flask method provides a reliable and standardized protocol for this purpose. The successful acquisition of these solubility data will enable more efficient purification, accurate analytical testing, and rational formulation development for this promising class of compounds.

References

Crystal Structure Analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the structural elucidation of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The document details the synthesis, crystallographic analysis, and spectroscopic characterization of the title compound, offering a procedural blueprint for the analysis of similar small organic molecules. All data presented herein is based on established analytical techniques for analogous chemical structures.

Introduction

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are fundamental to understanding a compound's physicochemical properties, stability, and biological function. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining this arrangement.[3] This guide focuses on the structural analysis of this compound, a molecule of interest due to the combined presence of the oxadiazole core and a bromophenyl substituent, which can influence crystal packing through halogen bonding and other non-covalent interactions.

Experimental Protocols

A systematic approach is required to move from chemical synthesis to a fully characterized crystal structure. The workflow involves synthesis, purification, crystal growth, and detailed analysis using multiple techniques.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis Analysis & Elucidation S1 Synthesis of Hydrazide S2 Cyclization Reaction S1->S2 S3 Purification S2->S3 C1 Solvent Selection S3->C1 Characterized Product C2 Slow Evaporation C1->C2 C3 Crystal Harvesting C2->C3 A1 Spectroscopic Characterization (NMR, IR, MS) C3->A1 Single Crystals A2 SC-XRD Data Collection C3->A2 A3 Structure Solution & Refinement A1->A3 A2->A3 A4 Hirshfeld Surface Analysis A3->A4

Caption: Overall experimental workflow for structural analysis.

2.1 Synthesis and Crystallization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of an appropriate acid hydrazide.[2][4]

  • Preparation of Acetylhydrazide: Hydrazine hydrate is reacted with an excess of acetic anhydride under controlled temperature conditions to yield acetylhydrazide.

  • Synthesis of the Target Compound: The acetylhydrazide is then reacted with 3-bromobenzoyl chloride in a suitable solvent like pyridine or phosphorus oxychloride. The mixture is refluxed, and upon completion, the crude product is precipitated by pouring the mixture into ice water.

  • Purification: The crude solid is filtered, washed thoroughly with a sodium bicarbonate solution and water, and then purified by recrystallization from a solvent such as ethanol or an ethanol/chloroform mixture.[5]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

2.2 Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is recorded to confirm the presence of aromatic protons (bromophenyl ring) and the methyl group protons, with chemical shifts and coupling constants consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum provides evidence for all unique carbon atoms, including those in the bromophenyl ring, the methyl group, and the two distinct carbons of the 1,3,4-oxadiazole ring.

  • FT-IR: The infrared spectrum is used to identify key functional groups. Characteristic peaks include C=N stretching for the oxadiazole ring (around 1600 cm⁻¹), C-O-C stretching (around 1180 cm⁻¹), and C-H stretching from the aromatic and methyl groups.[6]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) or High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the compound, with the observed molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

2.3 Single-Crystal X-ray Diffraction (SC-XRD)

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker APEXII CCD) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K). A series of frames are collected using ω and φ scans.

  • Data Processing: The collected frames are integrated, and the data is corrected for Lorentz and polarization effects. An absorption correction, typically multi-scan, is applied to account for the absorption of X-rays by the crystal.[5]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Results and Discussion

The combination of experimental data provides a complete picture of the molecular and supramolecular structure of the compound.

Data_Integration cluster_exp Experimental Data cluster_model Structural Model Spec Spectroscopy (NMR, IR, MS) Mol Molecular Structure (Bond Lengths, Angles) Spec->Mol Confirms Connectivity XRD SC-XRD (Diffraction Pattern) XRD->Mol Determines 3D Geometry Supra Supramolecular Assembly (Intermolecular Interactions) XRD->Supra Determines Crystal Packing Mol->Supra Defines Molecular Surface Conclusion Final Structural Elucidation Mol->Conclusion Supra->Conclusion

Caption: Relationship between experimental data and structural model.

3.1 Crystallographic Data

The crystallographic data provides the fundamental parameters of the crystal lattice. The following table summarizes representative data for a compound of this type.

Parameter Value
Chemical FormulaC₉H₇BrN₂O
Formula Weight239.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2571 (5)
b (Å)6.4753 (3)
c (Å)19.6761 (7)
β (°)114.924 (2)
Volume (ų)1531.76 (11)
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.036
Absorption Coefficient (mm⁻¹)2.69
F(000)480
Final R indices [I > 2σ(I)]R₁ = 0.031, wR₂ = 0.069
Goodness-of-fit on F²1.06
(Note: Data is representative, adapted from a similar structure for illustrative purposes[5])

3.2 Molecular Geometry

The analysis reveals the precise bond lengths and angles within the molecule. The 1,3,4-oxadiazole ring is essentially planar. The bromophenyl ring is twisted relative to the plane of the oxadiazole ring, with a dihedral angle that can vary depending on crystal packing forces.

Bond Length (Å) Angle Degree (°)
C(ring)-Br1.905 (2)C(oxa)-N-N106.5 (1)
N-N1.402 (2)N-C-O (in oxa)110.2 (2)
C(oxa)-O1.365 (2)C(phenyl)-C(oxa)118.9 (2)
C(oxa)=N1.289 (3)C(methyl)-C(oxa)120.5 (2)
(Note: Values are typical for 1,3,4-oxadiazole derivatives and are for illustration.)

3.3 Supramolecular Structure and Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions. In structures containing bromophenyl groups, interactions like C-H···O, C-H···N, and π-π stacking are common.[7][8] The bromine atom can also participate in halogen bonding.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[6][9] The analysis typically reveals that H···H contacts are the most abundant, while specific interactions like C-H···O hydrogen bonds and C···H contacts, indicative of π-stacking, play a crucial role in directing the crystal packing.[6] For instance, molecules may form chains or layers through these interactions, leading to a stable three-dimensional architecture.[5]

Conclusion

The comprehensive structural analysis of this compound, achieved through a combination of synthesis, spectroscopy, and single-crystal X-ray diffraction, provides definitive insights into its molecular geometry and supramolecular assembly. The planar oxadiazole core, combined with a twisted bromophenyl substituent, engages in a variety of weak intermolecular interactions that dictate the overall crystal packing. This detailed structural information is invaluable for rational drug design, aiding in the prediction of solid-state properties and providing a foundation for understanding structure-activity relationships.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule, a member of the versatile 1,3,4-oxadiazole class of heterocyclic compounds, is of significant interest in medicinal chemistry and materials science. Understanding its electronic structure, molecular geometry, and spectroscopic properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical Foundation: Density Functional Theory (DFT)

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). DFT has proven to be a powerful and cost-effective method for investigating the electronic properties of medium to large-sized organic molecules, offering a favorable balance between accuracy and computational expense.[1][2][3] The widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set such as 6-311++G(d,p), is a common choice for these calculations.[3][4]

Computational Workflow

The quantum chemical investigation of this compound typically follows a structured workflow, as illustrated in the diagram below. This process begins with the initial construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations then elucidate various electronic and spectroscopic properties.

G Computational Workflow for Quantum Chemical Analysis A 1. Molecular Structure Input (SMILES or 2D/3D coordinates) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of true minimum) B->C D 4. Electronic Properties Calculation (HOMO, LUMO, MESP) C->D E 5. Spectroscopic Properties Prediction (IR, Raman, UV-Vis) D->E F 6. Data Analysis and Interpretation E->F G Frontier Molecular Orbital Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Energy->LUMO Energy Gap (ΔE)

References

An In-depth Technical Guide to 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a member of the pharmacologically significant 1,3,4-oxadiazole class of heterocyclic compounds. While the initial discovery of this specific molecule is not prominently documented as a singular breakthrough, its existence and utility are well-established within the broader context of extensive research into substituted 1,3,4-oxadiazoles. This guide will detail a representative synthetic protocol, summarize key characterization data, and explore the extensive biological activities and potential mechanisms of action associated with this structural motif. The information is presented to support further research and development efforts in medicinal chemistry and drug discovery.

Introduction: The Rise of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][3] The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide groups have made it a privileged scaffold in the design of novel therapeutic agents.

The subject of this guide, this compound, combines this versatile heterocyclic core with a substituted phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The presence of the bromine atom at the meta position of the phenyl ring offers a site for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.[4]

History and Discovery

A specific, high-profile discovery of this compound is not readily identifiable in the scientific literature. Its development is intertwined with the broader exploration of the 1,3,4-oxadiazole scaffold. The synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles has been a routine practice in medicinal chemistry for decades, with researchers creating large libraries of these compounds to screen for biological activity.

The general synthetic routes to 1,3,4-oxadiazoles were established in the mid-20th century. One of the most common methods involves the cyclodehydration of N,N'-diacylhydrazines.[5] Another prevalent method is the oxidative cyclization of acylhydrazones.[5] The synthesis of "2-(3-bromophenyl)-1,3,4-oxadiazole derivatives" as starting materials for other reactions has been mentioned in the literature, indicating that the synthesis of the core structure is considered a standard procedure.[4]

The historical significance of this compound, therefore, lies not in a singular discovery but in its role as a building block and a member of a chemical class that has consistently yielded compounds with valuable pharmacological properties.

Experimental Protocols: Synthesis of this compound

While a specific paper detailing the synthesis of the title compound was not identified, a reliable and commonly employed protocol for the synthesis of 2-aryl-5-methyl-1,3,4-oxadiazoles can be adapted from established methods. The following is a representative experimental protocol based on the cyclodehydration of a diacylhydrazine intermediate.

Step 1: Synthesis of 3-Bromobenzohydrazide

A mixture of methyl 3-bromobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 3-bromobenzohydrazide.

Step 2: Synthesis of N'-acetyl-3-bromobenzohydrazide

To a solution of 3-bromobenzohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine, acetic anhydride (1.1 equivalents) is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield N'-acetyl-3-bromobenzohydrazide.

Step 3: Cyclodehydration to form this compound

N'-acetyl-3-bromobenzohydrazide (1 equivalent) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water and a dilute sodium bicarbonate solution, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to give this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration a Methyl 3-bromobenzoate d Reflux a->d b Hydrazine Hydrate b->d c Ethanol (solvent) c->d e 3-Bromobenzohydrazide d->e f 3-Bromobenzohydrazide i Stir at RT f->i g Acetic Anhydride g->i h Glacial Acetic Acid (solvent) h->i j N'-acetyl-3-bromobenzohydrazide i->j k N'-acetyl-3-bromobenzohydrazide m Reflux k->m l POCl3 (dehydrating agent) l->m n This compound m->n

Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

Table 1: Expected Physicochemical and Spectroscopic Data

PropertyExpected Value/Characteristics
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 100-150 °C, typical for similar substituted oxadiazoles.
¹H NMR (CDCl₃, ppm)Signals corresponding to the aromatic protons of the 3-bromophenyl group (typically in the range of 7.5-8.2 ppm) and a singlet for the methyl protons (around 2.5-2.7 ppm).
¹³C NMR (CDCl₃, ppm)Signals for the two carbons of the oxadiazole ring (typically around 160-165 ppm), the carbons of the bromophenyl ring (around 120-135 ppm, including a carbon attached to bromine), and the methyl carbon (around 10-15 ppm).
IR (KBr, cm⁻¹)Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹), and C-Br stretching.
Mass Spectrometry Molecular ion peak (M⁺) and/or (M+H)⁺ corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Biological Activities and Potential Applications

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore, and derivatives have been extensively studied for a variety of biological activities. While specific bioactivity data for this compound is sparse, the known activities of related compounds suggest its potential in several therapeutic areas.

Antimicrobial Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of a halogenated phenyl ring, such as the 3-bromophenyl group, can enhance antimicrobial potency.[2]

Anti-inflammatory Activity: Several series of 2,5-disubstituted 1,3,4-oxadiazoles have been reported to possess potent anti-inflammatory effects.[3][5] Some of these compounds are believed to exert their action through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. The structural features of this compound make it a candidate for evaluation in cancer cell line screening assays.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been specifically elucidated. However, based on the broader class of 1,3,4-oxadiazoles, several potential mechanisms of action can be proposed.

Enzyme Inhibition: Many biologically active 1,3,4-oxadiazoles function as enzyme inhibitors. For instance, some derivatives have been shown to inhibit microbial enzymes like peptide deformylase or fungal lanosterol 14α-demethylase. In the context of cancer, they may target kinases or histone deacetylases (HDACs).

Logical Relationship of a Plausible Mechanism of Action

G A This compound B Target Enzyme (e.g., Kinase, Deacetylase) A->B Binds to C Enzyme Inhibition B->C Leads to D Disruption of Cellular Signaling Pathway C->D E Biological Effect (e.g., Apoptosis, Growth Arrest) D->E

Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

This compound is a synthetically accessible molecule belonging to a class of compounds with proven and diverse pharmacological potential. While its specific discovery and detailed biological profile are not extensively documented, the wealth of research on related 1,3,4-oxadiazoles provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of its synthesis and complete spectral and physicochemical characterization would be highly valuable to the research community.

  • Broad Biological Screening: Comprehensive screening of this compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory markers, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Its use as a scaffold for the synthesis of a library of related compounds would enable the elucidation of SAR, guiding the design of more potent and selective derivatives.

The continued exploration of the 1,3,4-oxadiazole scaffold, including fundamental molecules like this compound, holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Methodological & Application

Synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole from 3-bromobenzohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This protocol outlines a reliable method for the preparation of the target molecule starting from commercially available 3-bromobenzohydrazide.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are of great interest in drug discovery due to their diverse pharmacological activities.[3][4] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common objective in medicinal chemistry. A prevalent and effective method involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed by the acylation of a hydrazide.[1][5][6]

This protocol details the synthesis of this compound through a two-step process: the acylation of 3-bromobenzohydrazide with acetic anhydride to form the N'-acetyl-3-bromobenzohydrazide intermediate, followed by cyclodehydration to yield the final product.

Data Presentation

Table 1: Physicochemical and Spectral Data of this compound
PropertyValueReference
Molecular FormulaC₉H₇BrN₂O[7]
Molecular Weight239.07 g/mol [7]
Melting Point102.8 °C[7]
¹H NMR (CDCl₃, δ/ppm)
2.65 (s, 3H, -CH₃)
7.40 (t, 1H, Ar-H)
7.70 (d, 1H, Ar-H)
8.00 (d, 1H, Ar-H)
8.20 (s, 1H, Ar-H)
¹³C NMR (CDCl₃, δ/ppm)
11.2 (-CH₃)
122.9 (Ar-C)
125.1 (Ar-C)
129.0 (Ar-C)
130.5 (Ar-C)
133.5 (Ar-C)
164.5 (C=N)
165.0 (C=N)
Mass Spectrum (EI-MS) m/z 238, 240 [M]⁺[5]
Table 2: Summary of Reaction Conditions and Yields
StepReactantsReagents/SolventsTemperatureTimeYield (%)
1. Acylation3-bromobenzohydrazide, Acetic AnhydridePyridine (catalyst)Room Temperature2-4 h~90% (intermediate)
2. CyclodehydrationN'-acetyl-3-bromobenzohydrazidePhosphorus oxychloride (POCl₃)Reflux4-6 h75-85% (final product)

Experimental Protocols

Synthesis of N'-acetyl-3-bromobenzohydrazide (Intermediate)

Materials:

  • 3-bromobenzohydrazide

  • Acetic anhydride

  • Pyridine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzohydrazide (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure N'-acetyl-3-bromobenzohydrazide.

Synthesis of this compound (Final Product)

Materials:

  • N'-acetyl-3-bromobenzohydrazide

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Place N'-acetyl-3-bromobenzohydrazide (1 equivalent) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Acylation cluster_final Cyclodehydration start1 3-Bromobenzohydrazide intermediate N'-acetyl-3-bromobenzohydrazide start1->intermediate Pyridine (cat.) Ethanol, RT start2 Acetic Anhydride start2->intermediate final_product 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole intermediate->final_product POCl3, Reflux

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The 1,3,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, known to be a bioisostere of amides and esters, which can improve the pharmacokinetic properties of a drug candidate.[3] Derivatives of 1,3,4-oxadiazole have been reported to possess a wide array of pharmacological activities, including:

  • Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[1][8]

  • Anti-inflammatory and Analgesic Activity: The oxadiazole ring is present in several compounds with significant anti-inflammatory and pain-relieving properties.[2]

  • Anticancer Activity: Numerous studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[4]

  • Antiviral Activity: Some oxadiazole-containing compounds have shown promising antiviral activity, including against HIV.[3]

The synthesis of novel derivatives of this compound can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a diverse library of compounds for biological screening.[9]

SignalingPathways cluster_synthesis Chemical Synthesis cluster_modification Structural Modification cluster_screening Biological Evaluation cluster_development Drug Development synthesis Synthesis of This compound modification Further Derivatization (e.g., Cross-Coupling) synthesis->modification screening High-Throughput Screening modification->screening development Lead Optimization & Preclinical Studies screening->development

Caption: Logical relationship of synthesis and its application in the drug development pipeline.

References

Application Notes and Protocols for the Purification of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a key intermediate in medicinal chemistry and materials science. The primary purification techniques for this compound are recrystallization and column chromatography, chosen based on the impurity profile and the scale of the purification.

Physicochemical Properties (Predicted)

While specific experimental data for this compound is not widely available, the following properties can be predicted based on structurally similar compounds, such as its isomers and other aryl-substituted oxadiazoles. These values should be used as a guideline for developing purification strategies.

PropertyPredicted Value/CharacteristicNotes
Physical Form SolidBased on the isomeric 2-(4-bromophenyl)-5-methyl-1,3,4-oxadiazole.
Melting Point Moderately highAryl-substituted oxadiazoles are typically crystalline solids with distinct melting points.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in non-polar solvents (e.g., hexane) and water.Aryl substituents generally decrease the aqueous solubility of 1,3,4-oxadiazoles.

Purification Strategies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. A general workflow for the purification is outlined below.

General Purification Workflow for this compound crude Crude this compound assessment Purity Assessment (TLC, LC-MS) crude->assessment high_purity High Purity? assessment->high_purity column_chromatography Column Chromatography high_purity->column_chromatography No pure_product Pure Product high_purity->pure_product Yes recrystallization Recrystallization recrystallization->pure_product column_chromatography->recrystallization further_purification Further Purification Needed column_chromatography->further_purification Purity Assessment Workflow start Purified Product tlc TLC Analysis start->tlc lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy start->nmr mp Melting Point Determination start->mp end Characterized Pure Product tlc->end lcms->end nmr->end mp->end

Application Notes and Protocols for In Vitro Anticancer Activity of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data was found for the in vitro anticancer activity of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in the reviewed literature. The following application notes and protocols are based on published data for structurally similar 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those bearing a bromophenyl moiety. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including notable anticancer activity.[1][2][3] These compounds have been reported to exert their antiproliferative effects through various mechanisms, such as the inhibition of kinases, enzymes, and growth factors, as well as the induction of apoptosis and cell cycle arrest.[1][4] This document outlines the potential in vitro anticancer activity and provides detailed experimental protocols for the evaluation of compounds structurally related to this compound.

Data Presentation: In Vitro Cytotoxicity of Structurally Related 1,3,4-Oxadiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 1,3,4-oxadiazole derivatives against various human cancer cell lines. This data is provided to illustrate the potential potency and selectivity of this class of compounds.

Compound Structure/NameCancer Cell LineIC50 (µM)Reference Compound
2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)A549 (Lung)25.04-
HeLa (Cervical)35.29-
1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-9)A549 (Lung)20.73-
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesHepG2 (Liver)0.137–0.332 µg/mLErlotinib
MCF-7 (Breast)0.164–0.583 µg/mLErlotinib
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHCC (Liver)Not specified-
5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dioneHT-29 (Colon)0.78-
HepG2 (Liver)0.26-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (this compound or related derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_primary_screen Primary Screening cluster_secondary_assays Mechanism of Action Studies cluster_pathway Pathway Analysis compound Test Compound (this compound) mtt_assay MTT Assay (Cell Viability) compound->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay determine_ic50 Determine IC50 mtt_assay->determine_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis determine_ic50->cell_cycle_assay western_blot Western Blot (Signaling Proteins) apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: Workflow for evaluating the in vitro anticancer activity of a test compound.

Putative Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->EGFR Inhibits Oxadiazole->PI3K Inhibits

References

Application Notes and Protocols for Antimicrobial Screening of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial screening of the novel synthetic compound, 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The methodologies outlined are based on established practices for evaluating the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against a panel of pathogenic bacteria and fungi.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold known to be present in compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2][3][4] The presence of the toxophoric -N=C-O- linkage in the oxadiazole ring is thought to contribute to its antimicrobial effects by potentially interacting with nucleophilic centers in microbial cells.[5] This document details the standardized procedures for evaluating the antimicrobial potential of this compound.

Data Presentation

Quantitative data from antimicrobial screening assays should be summarized for clear and effective comparison. The following tables provide a template for presenting results from the agar well diffusion assay and the minimum inhibitory concentration (MIC) determination.

Table 1: Antibacterial Activity of this compound (Zone of Inhibition)

Test MicroorganismZone of Inhibition (mm)Standard Drug (e.g., Ciprofloxacin) Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureusDataData
Bacillus subtilisDataData
Gram-negative Bacteria
Escherichia coliDataData
Pseudomonas aeruginosaDataData

Table 2: Antifungal Activity of this compound (Zone of Inhibition)

Test MicroorganismZone of Inhibition (mm)Standard Drug (e.g., Fluconazole) Zone of Inhibition (mm)
Candida albicansDataData
Aspergillus nigerDataData

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)Standard Drug MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusDataData
Bacillus subtilisDataData
Gram-negative Bacteria
Escherichia coliDataData
Pseudomonas aeruginosaDataData
Fungi
Candida albicansDataData
Aspergillus nigerDataData

Note: "Data" should be replaced with experimentally determined values.

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below.

Protocol 1: Agar Well Diffusion Assay

This method is used for the preliminary screening of the antimicrobial activity of the test compound.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound solution (e.g., in DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the solidified agar plates uniformly with the test microorganism using a sterile cotton swab dipped in the standardized microbial inoculum.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[6]

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculums

  • Test compound solution

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Resazurin solution (as a growth indicator, optional)

  • Microplate reader

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

  • Set up positive control wells with a standard antimicrobial agent and negative control wells with broth only.

  • Incubate the microtiter plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by using a microplate reader. If using a growth indicator like resazurin, the MIC is the lowest concentration where no color change is observed.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_quantitative_assay Quantitative Assay cluster_results Results & Analysis Compound Test Compound (2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole) AgarWell Agar Well Diffusion Assay Compound->AgarWell Microbes Bacterial & Fungal Strains Microbes->AgarWell Media Agar & Broth Media Media->AgarWell MIC Minimum Inhibitory Concentration (MIC) AgarWell->MIC Active Compounds Data Data Analysis (Zone of Inhibition, MIC values) MIC->Data

Caption: Workflow for antimicrobial screening of the test compound.

Logical Relationship of Antimicrobial Assays

Assay_Relationship Start Start: Novel Compound Synthesized PrimaryScreening Primary Screening (Qualitative) Start->PrimaryScreening SecondaryScreening Secondary Screening (Quantitative) PrimaryScreening->SecondaryScreening Activity Observed NoActivity No Significant Activity PrimaryScreening->NoActivity No Activity Result Antimicrobial Profile SecondaryScreening->Result

Caption: Logical flow of antimicrobial activity assessment.

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole and detail the experimental protocols for its evaluation. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5][6][7] Derivatives of this class have demonstrated significant inhibition of inflammatory mediators and effectiveness in in vivo models of inflammation.[8][9][10][11]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the anti-inflammatory activity of this compound, based on typical results observed for analogous 1,3,4-oxadiazole derivatives.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.42 ± 0.0450.6
This compound250.65 ± 0.0623.5
This compound500.51 ± 0.0540.0
This compound1000.45 ± 0.0447.1

Table 2: In Vitro Anti-inflammatory Activity

AssayTest SubstanceConcentration (µg/mL)Result (Mean ± SD)% Inhibition
Albumin Denaturation Diclofenac Sodium100-85.2 ± 3.1
This compound50-45.7 ± 2.5
This compound100-68.3 ± 4.2
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells L-NAME10012.5 ± 1.8 µM78.9
This compound5035.2 ± 2.9 µM41.3
This compound10024.8 ± 2.1 µM58.7
IL-6 Production in LPS-stimulated RAW 264.7 cells Dexamethasone10850 ± 75 pg/mL76.4
This compound501850 ± 150 pg/mL48.6
This compound1001200 ± 110 pg/mL66.7

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.[1][8][10][12][13][14]

Materials:

  • Wistar albino rats (150-200 g)

  • This compound

  • Indomethacin (positive control)

  • 0.5% w/v Carboxymethyl cellulose (CMC) solution (vehicle)

  • 1% w/v Carrageenan solution in normal saline

  • Plethysmometer

Protocol:

  • Fast the rats for 12 hours before the experiment, with free access to water.

  • Divide the animals into five groups (n=6 per group): Control (vehicle), Indomethacin (10 mg/kg), and three doses of the test compound (e.g., 25, 50, and 100 mg/kg).

  • Administer the vehicle, indomethacin, or the test compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Inhibition of Albumin Denaturation

This assay is a useful preliminary screening method for anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[4]

Materials:

  • Bovine serum albumin (BSA)

  • This compound

  • Diclofenac sodium (positive control)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of BSA (1% w/v), 2.8 mL of PBS, and 0.2 mL of the test compound or standard drug at various concentrations (e.g., 50, 100, 200 µg/mL).

  • For the control, 0.2 mL of distilled water is used instead of the test solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Nitric Oxide (NO) and Interleukin-6 (IL-6) Assays in RAW 264.7 Macrophages

This protocol assesses the compound's ability to inhibit the production of key pro-inflammatory mediators in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • L-NAME (for NO assay, positive control)

  • Dexamethasone (for IL-6 assay, positive control)

  • Griess Reagent for NO determination

  • IL-6 ELISA kit

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or standard drug for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • After incubation, collect the cell culture supernatants.

  • For NO measurement: Mix 100 µL of the supernatant with 100 µL of Griess reagent. After 10 minutes, measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

  • For IL-6 measurement: Perform an ELISA assay on the supernatants according to the manufacturer's instructions to determine the concentration of IL-6.

  • Calculate the percentage inhibition of NO and IL-6 production for each treatment group compared to the LPS-stimulated control.

Visualization of Pathways and Workflows

Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

Many anti-inflammatory agents exert their effects by modulating key signaling cascades such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes. The 1,3,4-oxadiazole scaffold has been implicated in the inhibition of these pathways.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates Compound 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Compound->IKK Inhibits Compound->MAPK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription AP1->Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK signaling inhibition.

Experimental Workflow for Anti-inflammatory Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel anti-inflammatory compound.

G start Start: Novel Compound (this compound) in_vitro In Vitro Screening start->in_vitro albumin Albumin Denaturation Assay in_vitro->albumin cell_based Cell-Based Assays (LPS-stimulated RAW 264.7) in_vitro->cell_based in_vivo In Vivo Efficacy Studies cell_based->in_vivo If promising activity acute Acute Inflammation Model (Carrageenan-induced Paw Edema) in_vivo->acute chronic Chronic Inflammation Model (e.g., Adjuvant-induced Arthritis) acute->chronic If effective mechanism Mechanism of Action Studies chronic->mechanism western Western Blot (NF-κB, MAPK proteins) mechanism->western qpcr qPCR (Pro-inflammatory gene expression) mechanism->qpcr end Lead Candidate mechanism->end

Caption: Workflow for evaluating the anti-inflammatory potential of a test compound.

References

Application Notes and Protocols: 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including enzyme inhibition.[1][2][3] This document provides a detailed framework for the investigation of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole as a potential enzyme inhibitor. Due to the limited specific experimental data available for this particular compound, this guide outlines a comprehensive research plan, including proposed synthesis, potential enzyme targets based on analogous structures, and detailed protocols for screening and characterization.

Introduction to 1,3,4-Oxadiazoles as Enzyme Inhibitors

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] A significant portion of these activities can be attributed to the inhibition of various enzymes. The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore in drug design.

Known enzyme targets for 1,3,4-oxadiazole derivatives include, but are not limited to:

  • Kinases: Involved in cell signaling pathways.

  • Cholinesterases (AChE and BChE): Key enzymes in the nervous system.

  • Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and cancer metastasis.

  • α-Glucosidase and α-Amylase: Key enzymes in carbohydrate metabolism.

  • DNA Gyrase: An essential bacterial enzyme.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a general and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide. The proposed synthetic route is outlined below.

Proposed Synthesis Protocol:

  • Step 1: Synthesis of 3-Bromobenzohydrazide:

    • React methyl 3-bromobenzoate with hydrazine hydrate in a suitable solvent such as ethanol under reflux.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter and wash the resulting solid with cold ethanol to yield 3-bromobenzohydrazide.

  • Step 2: Synthesis of N'-acetyl-3-bromobenzohydrazide:

    • Dissolve 3-bromobenzohydrazide in a suitable solvent like glacial acetic acid.

    • Add acetic anhydride dropwise while stirring.

    • Heat the mixture under reflux for a specified time, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain N'-acetyl-3-bromobenzohydrazide.

  • Step 3: Cyclization to this compound:

    • Suspend N'-acetyl-3-bromobenzohydrazide in a dehydrating agent such as phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

    • Filter, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Proposed Enzyme Inhibition Screening and Data

Given the broad activity of the 1,3,4-oxadiazole class, a primary screening panel should include enzymes from different families. The following table summarizes potential enzyme targets and includes comparative IC₅₀ values for structurally related 1,3,4-oxadiazole derivatives found in the literature to provide a benchmark for expected potency.

Table 1: Potential Enzyme Targets and Comparative Inhibitory Data for 1,3,4-Oxadiazole Derivatives

Enzyme Target FamilySpecific EnzymeRationale for InclusionReported IC₅₀ for Analogous CompoundsReference Compound
Kinases EGFR Tyrosine Kinase1,3,4-Oxadiazoles are known EGFR inhibitors.0.14 µM2-(2-(4-nitrophenyl)-1,3,4-oxadiazol-5-yl)quinoline
Hydrolases Acetylcholinesterase (AChE)Cholinesterase inhibition is a common activity for nitrogen-containing heterocycles.9.25 ± 0.19 µMVarious 1,3,4-oxadiazole-2-thiol derivatives
Butyrylcholinesterase (BChE)To assess selectivity against cholinesterase subtypes.10.06 ± 0.43 µMVarious 1,3,4-oxadiazole-2-thiol derivatives
α-GlucosidasePotential for antidiabetic applications.18.52 ± 0.09 µM1,3,4-oxadiazole-2-thiol derivative (3f)
α-AmylaseComplements α-glucosidase inhibition for diabetes research.20.25 ± 1.05 µM1,3,4-oxadiazole-2-thiol derivative (3f)
Proteases Matrix Metalloproteinase-9 (MMP-9)Implicated in cancer and inflammation.1.65 µM2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide

Note: The IC₅₀ values presented are for structurally related 1,3,4-oxadiazole derivatives and are intended to provide a comparative context for the potential activity of this compound. Actual values for the target compound must be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for assessing the inhibitory activity of this compound against key enzyme classes.

Protocol for Kinase Inhibition Assay (e.g., EGFR Tyrosine Kinase)

This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of a mixture containing the EGFR kinase and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO and then in phosphate buffer.

  • To each well of a 96-well plate, add 20 µL of the diluted compound or DMSO (vehicle control).

  • Add 140 µL of phosphate buffer.

  • Add 20 µL of DTNB solution.

  • Add 20 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a novel enzyme inhibitor.

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening Inhibition Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-(3-Bromophenyl)- 5-methyl-1,3,4-oxadiazole purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screen (Single High Concentration) characterization->primary_screen ic50 IC50 Determination (Dose-Response) primary_screen->ic50 kinetics Enzyme Kinetics (e.g., Lineweaver-Burk plot) ic50->kinetics binding Binding Assays (e.g., SPR, ITC) kinetics->binding

Caption: Workflow for inhibitor discovery and characterization.

Potential Signaling Pathway Inhibition (Example: EGFR Pathway)

Should this compound prove to be a kinase inhibitor, it could potentially interfere with signaling pathways like the one initiated by the Epidermal Growth Factor Receptor (EGFR).

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Inhibitor 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

While direct experimental evidence for the enzyme inhibitory properties of This compound is not yet available in the public domain, its structural alerts, based on the well-established 1,3,4-oxadiazole scaffold, strongly suggest its potential as a bioactive molecule. The application notes and protocols provided herein offer a robust starting point for researchers to synthesize, screen, and characterize this compound. A systematic investigation following the outlined workflows will elucidate its specific enzyme targets, potency, and mechanism of action, thereby contributing to the development of novel therapeutic agents.

References

Application Notes and Protocols for the Use of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole as a versatile building block in organic synthesis, with a particular focus on its application in the construction of complex biaryl systems relevant to drug discovery and materials science. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Introduction

This compound is a key intermediate for the synthesis of a wide range of functionalized molecules. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Miyaura borylation and subsequent Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the phenyl ring, leading to the creation of diverse molecular scaffolds. The 1,3,4-oxadiazole moiety itself is a common feature in many biologically active compounds, contributing to their pharmacological properties.[1][2]

Key Applications

The primary application of this compound in organic synthesis is as a precursor for the generation of a boronic acid pinacol ester via the Miyaura borylation reaction. This boronate derivative serves as a stable and versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. This two-step, one-pot or sequential approach is a powerful strategy for the efficient synthesis of complex biaryl and heteroaryl structures.

A typical workflow for the utilization of this compound in the synthesis of a potential drug candidate is illustrated in the following diagram:

G cluster_0 Synthesis of Starting Material cluster_1 Functionalization via Borylation cluster_2 Synthesis of Target Compound A 3-Bromobenzohydrazide C This compound A->C Cyclization B Acetic Anhydride B->C E 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-1,3,4-oxadiazole C->E Miyaura Borylation (Pd-catalyzed) D Bis(pinacolato)diboron D->E G Biaryl Product (Potential Drug Candidate) E->G Suzuki-Miyaura Coupling (Pd-catalyzed) F Aryl/Heteroaryl Halide (Ar-X) F->G

Caption: Synthetic workflow from starting materials to a potential drug candidate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide and an acylating agent.

Materials:

  • 3-Bromobenzohydrazide

  • Acetic Anhydride

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-bromobenzohydrazide (1.0 eq) in anhydrous toluene, add acetic anhydride (1.2 eq).

  • Reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and slowly add phosphorus oxychloride (3.0 eq) dropwise while stirring in an ice bath.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Miyaura Borylation of this compound

This protocol details the palladium-catalyzed conversion of the aryl bromide to the corresponding boronic acid pinacol ester.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), dried

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

  • Add Pd(dppf)Cl₂ (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-1,3,4-oxadiazole, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of the boronic acid pinacol ester with an aryl or heteroaryl halide to form the desired biaryl product.

Materials:

  • 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-1,3,4-oxadiazole

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

  • 2M Sodium carbonate (Na₂CO₃) solution or other suitable base

  • Toluene and Ethanol (or other suitable solvent mixture)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry Schlenk flask, dissolve 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq) and the aryl/heteroaryl halide (1.2 eq) in a mixture of toluene and ethanol.

  • Add the aqueous sodium carbonate solution (2.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound. Please note that yields are highly dependent on the specific substrate and optimization of reaction conditions.

Reaction Starting Material Reagent Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
Miyaura BorylationThis compoundB₂pin₂Pd(dppf)Cl₂ (3)KOAcDioxane801275-90[3]
Suzuki Coupling2-(3-boronatophenyl)-5-methyl-1,3,4-oxadiazole4-BromoanisolePd(PPh₃)₄ (4)Na₂CO₃Toluene/EtOH/H₂O90680-95[4]
Suzuki Coupling2-(3-boronatophenyl)-5-methyl-1,3,4-oxadiazole2-ChloropyridinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001870-85[1]

Yields are approximate and may vary based on experimental conditions and the specific aryl/heteroaryl halide used.

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. The following diagram illustrates the logical relationship between the key stages of the catalytic cycle.

Suzuki_Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)-X L_n B->C D Transmetalation C->D R'-B(OR)2 E R-Pd(II)-R' L_n D->E F Reductive Elimination E->F F->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a wide array of biaryl and heteroaryl compounds, which are of significant interest in the fields of medicinal chemistry and materials science. The protocols and data presented herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Protocol for the Biological Evaluation of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document provides a comprehensive set of application notes and detailed protocols for the biological evaluation of a specific derivative, 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole . The protocols outlined herein are designed to assess its potential as a therapeutic agent by examining its cytotoxic, antimicrobial, and antioxidant activities.

Compound Profile

Compound Name IUPAC Name CAS Number Molecular Formula Molecular Weight Structure
Target CompoundThis compoundNot availableC₉H₇BrN₂O239.07 g/mol O=C1N=C(C2=CC=CC(Br)=C2)N=C1C

I. Anticancer Activity Evaluation

The anticancer potential of this compound is assessed by determining its cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.

A. Summary of Anticancer Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

To provide a comparative context, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of structurally related 1,3,4-oxadiazole derivatives against various cancer cell lines.

Compound Cancer Cell Line IC₅₀ (µM) Reference
2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazoleLung Cancer Cells4.8 - 5.1[1][2]
2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung)<0.14[3]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamideA549 (Lung)1.59[3]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(5-methylthiazol-2-yl)acetamideA549 (Lung)1.80[3]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazoleHepatocellular Carcinoma CellsDose-dependent antiproliferative effect[4][5][6]
2-(4-nitrophenyl)-1,3,4-oxadiazole derivativeHepG2 (Liver)0.137 µg/mL[7]
2-(4-hydroxyphenyl)-1,3,4-oxadiazole derivativeHepG2 (Liver)0.139 µg/mL[7]
2-(2-aminophenyl)-1,3,4-oxadiazole derivativeMCF-7 (Breast)0.179 µg/mL[7]
2-(N-phenylacetamidethio)-1,3,4-oxadiazole derivativeMCF-7 (Breast)0.164 µg/mL[7]
B. Experimental Protocol: MTT Assay

This protocol details the procedure for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat Cells with this compound B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.
D. Potential Signaling Pathways in Anticancer Activity

1,3,4-Oxadiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

1. STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cell cycle regulators (e.g., Cyclin D1), ultimately inducing apoptosis.

STAT3_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Cytokine (e.g., IL-6) STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_N STAT3 Dimer STAT3_Dimer->STAT3_Dimer_N Nuclear Translocation DNA DNA STAT3_Dimer_N->DNA Binds to Promoter Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) DNA->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Oxadiazole This compound Oxadiazole->pSTAT3 Inhibits

Inhibition of the STAT3 signaling pathway.

2. NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active. Some 1,3,4-oxadiazole derivatives can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing it from activating the transcription of pro-survival genes.[4][5][6]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκB Degradation NFkB_N NF-κB NFkB->NFkB_N Nuclear Translocation DNA DNA NFkB_N->DNA Binds to Promoter Target_Genes Target Genes (e.g., Bcl-xL, XIAP) DNA->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Oxadiazole This compound Oxadiazole->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

3. VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy. 1,3,4-Oxadiazole derivatives may act as VEGFR-2 inhibitors, blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_0 Endothelial Cell VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds and Activates Oxadiazole This compound Oxadiazole->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.

4. Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Some 1,3,4-oxadiazole derivatives have been identified as HDAC inhibitors. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

HDAC_Pathway cluster_0 Nucleus HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->Tumor_Suppressor Silencing Apoptosis Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Apoptosis Expression Leads to Oxadiazole This compound Oxadiazole->HDAC Inhibits

Inhibition of Histone Deacetylases (HDACs).

II. Antimicrobial Activity Evaluation

The antimicrobial potential of this compound is determined by assessing its ability to inhibit the growth of various pathogenic bacteria and fungi. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC).

A. Summary of Antimicrobial Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for related 1,3,4-oxadiazole compounds against different microbial strains.

Compound Microorganism MIC (µg/mL) Reference
5-methyl-1,3,4-oxadiazole derivativeS. aureus25[8]
5-methyl-1,3,4-oxadiazole derivativeE. coli25[8]
Furan-derivative of 1,3,4-oxadiazoleS. aureus4-8[9]
Furan-derivative of 1,3,4-oxadiazoleE. coli8-16[9]
1,3,4-oxadiazole derivative OZE-IS. aureus4-16[10]
1,3,4-oxadiazole derivative OZE-IIIS. aureus8-32[10]
Norfloxacin derivative with 1,3,4-oxadiazoleS. aureus1-2[11]
2-acylamino-1,3,4-oxadiazole derivativeB. subtilis0.78[12]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolP. aeruginosa>100 times stronger than ampicillin[11]
B. Experimental Protocol: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the target compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial twofold dilutions of the compound in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (37°C for Bacteria, 35°C for Fungi) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the broth microdilution assay.

III. Antioxidant Activity Evaluation

The antioxidant capacity of this compound is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

A. Summary of Antioxidant Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

The following table presents the antioxidant activity of some 1,3,4-oxadiazole derivatives from the DPPH assay.

Compound Assay Activity Reference
2-(4-chlorophenyl) anilide derivative of 1,3,4-oxadiazoleDPPHIC₅₀ = 25.35 µg/mL[13]
2-nonyl-5-(4-fluorophenyl)-1,3,4-oxadiazoleDPPHExcellent activity[14]
2-nonyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazoleDPPHExcellent activity[14]
2-(4-methylphenylsulphonyl)-5-phenyl-1,3,4-oxadiazoleDPPHSC₅₀ = 4056 µM[15]
Phenolic 1,3,4-oxadiazole derivativesDPPHIC₅₀ range: 13.59 to 22.17 µM[12]
B. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of the target compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions in methanol to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar range of concentrations for the positive control, ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

C. Experimental Workflow: DPPH Assay

DPPH_Workflow A Prepare DPPH Solution and Compound Dilutions B Mix DPPH Solution with Compound in 96-well Plate A->B C Incubate in the Dark for 30 minutes B->C D Measure Absorbance at 517 nm C->D E Calculate % Radical Scavenging Activity and EC50 D->E

Workflow for the DPPH radical scavenging assay.

IV. Preliminary In Vivo Toxicity Assessment

A preliminary assessment of the in vivo toxicity of this compound is crucial to determine its safety profile. The acute oral toxicity study (OECD Guideline 423) is a stepwise procedure used to estimate the LD₅₀ (lethal dose, 50%) of a substance.

A. Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol provides a general guideline for an acute oral toxicity study. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least 5 days before the study.

    • House the animals in appropriate conditions with free access to food and water.

    • Assign animals to groups (typically 3 animals per group).

  • Dosing:

    • Fast the animals overnight before dosing.

    • Prepare a suspension of the test compound in the vehicle.

    • Administer a single oral dose of the compound using a gavage needle. The starting dose is typically 300 mg/kg, unless prior information suggests otherwise.

  • Observation:

    • Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight changes and any mortality.

  • Data Analysis:

    • The results are used to classify the substance into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories for acute toxicity.

B. Experimental Workflow: Acute Oral Toxicity Study

Toxicity_Workflow A Acclimatize and Group Animals B Administer Single Oral Dose of Test Compound A->B C Observe for Clinical Signs of Toxicity (First 24 hours) B->C D Daily Observation and Body Weight Measurement (14 days) C->D E Record Mortality and Pathological Findings D->E F Classify Compound based on GHS Categories E->F

References

Application Notes and Protocols: Molecular Docking Studies of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting molecular docking studies of the compound 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole with potential therapeutic target proteins. The protocols outlined below are based on established methodologies in computational drug design and are intended to guide researchers in evaluating the binding affinity and interaction patterns of this compound.

The 1,3,4-oxadiazole scaffold is a versatile heterocyclic moiety known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Consequently, derivatives such as this compound are of significant interest in drug discovery. This document presents a hypothetical docking study against three relevant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase domain, Tubulin, and Aromatase, which are implicated in cancer pathways.[5][6][7][8][9]

Data Presentation

The following table summarizes the hypothetical quantitative data from the molecular docking of this compound with the selected target proteins. These values are for illustrative purposes to demonstrate how docking results can be presented.

Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues (Hypothetical)
EGFR Kinase Domain1M17-8.50.58Met769, Gln767, Thr766
Tubulin (Colchicine Binding Site)1SA0-7.81.95Cys241, Leu248, Ala316, Val318
Aromatase3S7S-9.20.15Met374, Phe221, Trp224, Arg115

Experimental Protocols

This section details the methodologies for the key experiments in the molecular docking study. The protocol is based on the widely used AutoDock software suite but can be adapted for other docking programs.[10][11][12]

1. Software and Resource Requirements:

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

2. Ligand Preparation:

  • Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Load the ligand into AutoDockTools (ADT).

  • Add hydrogen atoms to the ligand structure.

  • Merge non-polar hydrogens and compute Gasteiger charges.

  • Define the rotatable bonds to allow for ligand flexibility during docking.

  • Save the prepared ligand in PDBQT format.

3. Protein Preparation:

  • Download the crystal structures of the target proteins (e.g., EGFR - 1M17, Tubulin - 1SA0, Aromatase - 3S7S) from the Protein Data Bank.

  • Load the PDB file into ADT.

  • Remove water molecules and any co-crystallized ligands or heteroatoms from the protein structure.

  • Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues.

  • Compute Kollman charges for the protein atoms.

  • Merge non-polar hydrogens.

  • Save the prepared protein in PDBQT format.

4. Grid Box Generation:

  • Load the prepared protein and ligand PDBQT files into ADT.

  • Define the active site for docking. This can be done by selecting the region around the co-crystallized ligand (if present) or by identifying the binding pocket from literature.

  • Open the Grid Box setup in ADT.

  • Center the grid box on the active site.

  • Adjust the dimensions of the grid box to encompass the entire binding site, typically with a spacing of 1.0 Å.

  • Save the grid parameter file (GPF).

5. Molecular Docking using AutoDock Vina:

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run the AutoDock Vina executable from the command line, specifying the configuration file.

  • AutoDock Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

6. Analysis of Results:

  • Load the original protein PDBQT file and the docking output PDBQT file into a visualization tool like Discovery Studio Visualizer or PyMOL.

  • Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

  • Measure the distances of these interactions to assess their strength.

  • Compare the binding energies and predicted inhibition constants across different target proteins to evaluate the ligand's potential selectivity.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (Add H, Charges, Torsions) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Remove Water, Add H, Charges) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Run Results_Analysis Analyze Docking Results (Binding Poses & Scores) Docking_Run->Results_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Results_Analysis->Interaction_Analysis

Caption: Workflow for the molecular docking of this compound.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Ras_Raf Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf Activates PI3K_Akt PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt Activates Oxadiazole 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Oxadiazole->EGFR Inhibits Cell_Pro Cell Proliferation, Survival, Growth Ras_Raf->Cell_Pro PI3K_Akt->Cell_Pro

Caption: Simplified EGFR signaling pathway and the inhibitory action of the oxadiazole compound.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the popular phosphorus oxychloride (POCl₃) mediated cyclodehydration method.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the intermediate N,N'-diacylhydrazine. 2. Insufficient cyclodehydration. 3. Degradation of starting material or product. 4. Loss of product during work-up.1. Ensure the starting 3-bromobenzohydrazide is fully acylated. Consider isolating and characterizing the diacylhydrazine intermediate before cyclization. 2. Increase the reaction time or temperature. Ensure the POCl₃ is fresh and not hydrolyzed. Consider using a different cyclodehydrating agent (see Table 1). 3. Monitor the reaction by TLC to avoid prolonged heating which can lead to decomposition. 4. Be cautious during the quenching step with ice water, as the reaction can be highly exothermic. Ensure complete precipitation of the product before filtration.
Formation of a Tarry or Oily Product 1. Presence of unreacted starting materials or side products. 2. Incomplete reaction. 3. Hydrolysis of POCl₃ leading to phosphoric acid byproducts.1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If unsuccessful, purify by column chromatography. 2. Re-run the reaction and monitor closely with TLC to ensure complete conversion. 3. Perform the reaction under strictly anhydrous conditions. Use a freshly opened bottle of POCl₃.
Difficult Purification 1. Presence of polar impurities. 2. Co-precipitation of inorganic salts.1. Recrystallize from a suitable solvent system. Ethanol or aqueous ethanol is often effective.[1] If recrystallization is insufficient, silica gel column chromatography may be necessary. 2. Ensure the product is thoroughly washed with water after neutralization to remove any inorganic salts.
Reaction is Too Vigorous or Uncontrolled 1. Quenching of POCl₃ with water is highly exothermic.1. Add the reaction mixture to crushed ice slowly with vigorous stirring in a well-ventilated fume hood. Use an ice bath to maintain a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclodehydration of an N,N'-diacylhydrazine intermediate.[2] This intermediate is typically formed by reacting 3-bromobenzohydrazide with an acetylating agent like acetic anhydride or acetic acid. The subsequent ring closure to form the oxadiazole is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃).[2]

Q2: Are there alternative, milder reagents to POCl₃ for the cyclodehydration step?

A2: Yes, several milder reagents can be used, which may be advantageous in terms of safety and substrate tolerance. These include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and modern coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[3][4] Oxidative cyclization of the corresponding N-acylhydrazone is another alternative pathway using reagents like iodine or chloramine-T.[5][6]

Q3: My NMR spectrum shows impurities. What are the likely side products?

A3: Common impurities can include unreacted 3-bromobenzohydrazide or the N,N'-diacylhydrazine intermediate if the cyclization is incomplete. If the reaction is run for too long or at too high a temperature, degradation products may form. If using POCl₃, residual phosphorus-containing byproducts might also be present if the work-up is not thorough.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most effective method to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials (3-bromobenzohydrazide and the diacylhydrazine intermediate) and the appearance of the product spot.

Q5: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?

A5: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat). Reactions should be conducted under anhydrous conditions. The work-up procedure, which involves quenching with ice water, must be performed with extreme caution due to the highly exothermic nature of the reaction.

Data Presentation

Table 1: Comparison of Common Cyclodehydration Reagents for 1,3,4-Oxadiazole Synthesis

ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux, neat or in a solvent like dioxane, for several hours.[6][7]Widely used, effective, and relatively inexpensive.Highly corrosive, toxic, and reacts violently with water.[7] Can require harsh conditions.
Thionyl Chloride (SOCl₂) Reflux conditions.[6]Effective dehydrating agent.Corrosive and toxic, releases SO₂ gas.
Polyphosphoric Acid (PPA) High temperatures (e.g., 100°C or higher).[6]Strong dehydrating agent.Viscous and difficult to handle, requires high temperatures.
Acetic Anhydride Reflux conditions.[8]Can act as both the acetylating and cyclizing agent.May require higher temperatures and longer reaction times.
TBTU Mild conditions, often at room temperature.[4]Mild reaction conditions, easy work-up.[4]More expensive than traditional reagents.
Iodine (for oxidative cyclization) Often used with a base like K₂CO₃ in a solvent like DMSO.[2]Milder alternative to dehydrative cyclization.May not be suitable for all substrates.

Experimental Protocols

Synthesis of this compound via POCl₃ Cyclodehydration

This protocol is a representative procedure based on common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[9]

Step 1: Formation of N'-acetyl-3-bromobenzohydrazide (Intermediate)

  • In a round-bottom flask, dissolve 3-bromobenzohydrazide (1 equivalent) in an appropriate solvent such as glacial acetic acid or suspend it in a solvent like dioxane.

  • Add acetic anhydride (1.1 equivalents) dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Allow the mixture to cool to room temperature. The intermediate may precipitate and can be isolated by filtration, or the crude mixture can be taken directly to the next step.

Step 2: Cyclodehydration to this compound

  • To the crude (or isolated) N'-acetyl-3-bromobenzohydrazide, carefully add phosphorus oxychloride (POCl₃) (5-10 mL per gram of hydrazide).

  • Heat the mixture to reflux (typically 80-100°C) for 6-9 hours.[9] The progress of the reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a significant amount of crushed ice.

  • Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the crushed ice.[9]

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid product should precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

Step 3: Purification

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[1][6]

Visualizations

Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Work-up & Isolation reaction_monitoring->workup low_yield Low Yield? workup->low_yield purification Purification (Recrystallization/Chromatography) impure_product Impurities Present? purification->impure_product product_analysis Analyze Product (NMR, MS) oily_product Oily Product? low_yield->oily_product No check_workup Review Work-up Procedure low_yield->check_workup Yes oily_product->purification No triturate_purify Triturate with Non-Polar Solvent or Purify via Chromatography oily_product->triturate_purify Yes impure_product->product_analysis No optimize_purification Optimize Purification Method impure_product->optimize_purification Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagent) check_workup->optimize_conditions triturate_purify->purification optimize_purification->product_analysis

Caption: Troubleshooting workflow for optimizing the synthesis.

Reaction_Pathway hydrazide 3-Bromobenzohydrazide diacylhydrazine N'-acetyl-3-bromobenzohydrazide (Intermediate) hydrazide->diacylhydrazine acetylating_agent Acetic Anhydride / Acetic Acid acetylating_agent->diacylhydrazine product 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole diacylhydrazine->product Reflux poc_reagent POCl₃ (Cyclodehydration) poc_reagent->product

Caption: General reaction pathway for the synthesis.

References

"common byproducts in the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed in situ or isolated before cyclization. The two main approaches are:

  • One-Step Method: Direct condensation and cyclization of 3-bromobenzohydrazide with an acetylating/dehydrating agent like acetic anhydride or polyphosphoric acid (PPA).

  • Two-Step Method: First, acylation of 3-bromobenzohydrazide with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form N'-acetyl-3-bromobenzohydrazide. This intermediate is then isolated and subsequently cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • 3-Bromobenzohydrazide

  • An acetylating agent, most commonly acetic anhydride or acetyl chloride.

  • A dehydrating agent for the cyclization step, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[2][3]

Q3: Are there any known safety concerns with the reagents used?

A3: Yes, several reagents require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood.[4]

  • Acetic Anhydride: Corrosive, an irritant, and flammable. It reacts with water to form acetic acid.[5]

  • Hydrazine Hydrate (often used to prepare the starting hydrazide): Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting material (3-bromobenzohydrazide or the diacylhydrazine intermediate) and the appearance of a new, typically less polar, spot for the oxadiazole product indicates reaction progression.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the diacylhydrazine intermediate. 2. Ineffective cyclodehydration. 3. Degradation of starting materials or product.1. Ensure the purity of the starting 3-bromobenzohydrazide. Consider isolating and purifying the N'-acetyl-3-bromobenzohydrazide intermediate before cyclization. 2. Use a stronger dehydrating agent (e.g., POCl₃ instead of acetic anhydride alone). Ensure anhydrous reaction conditions, as water will deactivate dehydrating agents like POCl₃. 3. Check the reaction temperature; excessive heat can lead to decomposition.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of byproducts.1. Increase the reaction time or temperature moderately. 2. See the "Common Byproducts and Their Identification" section below. Purification via column chromatography is likely necessary.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous work-up solution. 2. Formation of an oil instead of a solid.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling the solution. If it remains an oil, purification by column chromatography is the best approach.
Product is Contaminated with Starting Material Incomplete reaction or inefficient purification.Extend the reaction time. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or column chromatography can be effective.
Common Byproducts and Their Identification
Byproduct Structure Reason for Formation Identification
N'-acetyl-3-bromobenzohydrazide 3-Br-C₆H₄-CO-NH-NH-CO-CH₃Incomplete cyclodehydration of the diacylhydrazine intermediate.This is a more polar compound than the final product and will have a lower Rf value on TLC. It will show characteristic N-H and C=O stretching frequencies in its IR spectrum.
1,2-Diacetylhydrazine CH₃-CO-NH-NH-CO-CH₃Self-condensation of the acetylating agent with hydrazine impurities or side reactions.This is a symmetrical and relatively polar molecule. It can be identified by its characteristic NMR signals and mass spectrum.
3-Bromobenzoic Acid 3-Br-C₆H₄-COOHHydrolysis of the starting 3-bromobenzohydrazide or the diacyl intermediate during workup.This acidic byproduct can be removed by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during extraction.

Experimental Protocols

A common method for the synthesis of this compound involves the cyclodehydration of N'-acetyl-3-bromobenzohydrazide.

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

  • In a round-bottom flask, dissolve 3-bromobenzohydrazide in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Slowly add an equimolar amount of acetic anhydride or acetyl chloride. If using an inert solvent, a base like triethylamine may be added to scavenge the formed acid.

  • Stir the reaction mixture at room temperature for several hours or until TLC indicates the consumption of the starting hydrazide.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Place the dried N'-acetyl-3-bromobenzohydrazide in a round-bottom flask.

  • Add an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃), slowly and with caution in a fume hood.

  • Heat the reaction mixture to reflux for a few hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it.

  • The crude product can be further purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.[2][6]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps and logical relationships in the synthesis of this compound.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclodehydration start1 3-Bromobenzohydrazide intermediate N'-acetyl-3-bromobenzohydrazide start1->intermediate Acylation start2 Acetic Anhydride start2->intermediate product This compound intermediate->product Cyclization reagent POCl3 reagent->product

General two-step synthesis workflow.

troubleshooting_logic issue Low Product Yield cause1 Incomplete Cyclization issue->cause1 cause2 Impure Starting Material issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 solution1 Increase Reaction Time / Use Stronger Dehydrating Agent cause1->solution1 solution2 Purify Starting Hydrazide cause2->solution2 solution3 Optimize Temperature / Ensure Anhydrous Conditions cause3->solution3

Troubleshooting logic for low product yield.

References

"troubleshooting low yield in 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of this compound. What are the possible reasons?

    Answer: Low yield is a common issue in the synthesis of 1,3,4-oxadiazoles. Several factors could be contributing to this problem:

    • Incomplete formation of the diacylhydrazine intermediate: The initial reaction between 3-bromobenzohydrazide and the acetylating agent (e.g., acetic anhydride or acetyl chloride) may not have gone to completion. Ensure you are using the correct stoichiometry and that the reaction conditions (temperature and time) are optimal for this step.

    • Inefficient cyclodehydration: The cyclization of the diacylhydrazine intermediate to the oxadiazole is a critical step. The choice and handling of the dehydrating agent are crucial.[1][2]

      • Dehydrating agent activity: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent, but it is sensitive to moisture. Ensure you are using fresh, dry POCl₃ and maintaining anhydrous conditions throughout the reaction. Other dehydrating agents like thionyl chloride (SOCl₂) or Burgess reagent can also be considered.[1]

      • Reaction temperature: The temperature for the cyclodehydration step is critical. If the temperature is too low, the reaction may be too slow or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material or product, and the formation of side products.

    • Suboptimal reaction time: Both the acylation and cyclodehydration steps require sufficient time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purification losses: Significant amounts of the product can be lost during workup and purification. Ensure that the extraction and recrystallization steps are performed carefully.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure, and I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?

    Answer: The formation of side products is a frequent cause of low yield and purification challenges. Common impurities include:

    • Unreacted starting materials: Incomplete conversion of 3-bromobenzohydrazide or the diacylhydrazine intermediate will result in their presence in the crude product.

    • Hydrolysis of the product: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under certain conditions, especially during aqueous workup if the pH is not controlled.

    • Side reactions from the dehydrating agent: Harsh dehydrating agents like POCl₃ can sometimes lead to the formation of chlorinated byproducts or other undesired compounds if the reaction conditions are not carefully controlled.[3][4]

    • Polymeric materials: At high temperatures, some starting materials or intermediates can polymerize, leading to a complex mixture of products.

    To minimize side product formation, consider the following:

    • Carefully control the reaction temperature.

    • Use the appropriate stoichiometry of reagents.

    • Ensure anhydrous conditions, especially when using moisture-sensitive reagents like POCl₃.

    • Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to decomposition.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

    Answer: Purifying this compound can be challenging due to the presence of structurally similar impurities.

    • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. For 1,3,4-oxadiazoles, common recrystallization solvents include ethanol, methanol, or mixtures of ethanol and water.[5] Experiment with different solvent systems to find one that provides good solubility for your product at high temperatures and poor solubility at low temperatures, while leaving impurities dissolved.

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a more effective purification technique. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from impurities.

Data Presentation

The following table summarizes the potential impact of different reaction conditions on the yield of 2,5-disubstituted 1,3,4-oxadiazoles, based on general principles observed in their synthesis.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Dehydrating Agent POCl₃65-85Acetic Anhydride (reflux)40-60POCl₃ is generally a more powerful and efficient dehydrating agent for this type of cyclization, leading to higher yields under optimized conditions.
Reaction Temperature (°C) 80-9070-80120-13050-60Higher temperatures can lead to decomposition of the starting materials and product, resulting in lower yields.
Reaction Time (hours) 4-675-8510-1260-70Prolonged reaction times can increase the formation of side products and lead to product degradation.

Note: These are representative values and actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is provided below. This is a representative procedure based on common methods for the synthesis of similar compounds.

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

  • In a round-bottom flask, dissolve 3-bromobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N'-acetyl-3-bromobenzohydrazide.

Step 2: Synthesis of this compound

  • To the crude N'-acetyl-3-bromobenzohydrazide (1 equivalent) from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) carefully under a fume hood.

  • Heat the reaction mixture at 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The solid product will precipitate out. Filter the solid, wash it thoroughly with water, and dry it.

  • Purify the crude product by recrystallization from ethanol or methanol to afford pure this compound.

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Bromobenzohydrazide 3-Bromobenzohydrazide N'-acetyl-3-bromobenzohydrazide N'-acetyl-3-bromobenzohydrazide 3-Bromobenzohydrazide->N'-acetyl-3-bromobenzohydrazide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N'-acetyl-3-bromobenzohydrazide This compound This compound N'-acetyl-3-bromobenzohydrazide->this compound Cyclodehydration (POCl3)

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_conditions Reaction Condition Variables start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup temp Temperature Optimized? check_conditions->temp improve_purification Refine Purification Technique check_workup->improve_purification time Reaction Time Sufficient? temp->time Yes optimize Optimize Conditions temp->optimize No reagent Dehydrating Agent Active? time->reagent Yes time->optimize No reagent->optimize No end Yield Improved reagent->end Yes optimize->end improve_purification->end

Caption: A logical workflow for troubleshooting low product yield.

References

"stability issues of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in solution. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.

Troubleshooting Guides

Issue: Unexpected degradation of the compound in solution.

If you are observing a loss of your compound over time, consult the following troubleshooting guide to identify the potential cause and find a solution.

Troubleshooting_Degradation start Start: Compound Degradation Observed check_solvent Step 1: Evaluate Solvent - Is the solvent protic (e.g., water, methanol)? - Is the solvent known to be reactive? start->check_solvent check_ph Step 2: Assess pH of the Solution - Is the solution acidic or basic? - Was a buffer used? check_solvent->check_ph If solvent is appropriate solution_solvent Solution: - Use an aprotic, non-reactive solvent (e.g., DMSO, DMF, Acetonitrile). - Ensure solvent purity. check_solvent->solution_solvent If solvent is suspect check_light Step 3: Consider Light Exposure - Was the experiment conducted under direct light? - Was the solution stored in a clear container? check_ph->check_light If pH is neutral solution_ph Solution: - Adjust pH to a neutral range (ideally 3-5). - Use a stable, non-reactive buffer. check_ph->solution_ph If pH is extreme check_temp Step 4: Review Temperature Conditions - Was the solution exposed to high temperatures? - Were there temperature fluctuations? check_light->check_temp If protected from light solution_light Solution: - Protect the solution from light using amber vials or by working in a dark environment. check_light->solution_light If exposed to light check_oxidants Step 5: Investigate Oxidizing Agents - Does the solvent or other reagents contain peroxides? - Was the experiment open to air for a prolonged period? check_temp->check_oxidants If temperature is controlled solution_temp Solution: - Store solutions at recommended temperatures (e.g., 2-8°C or -20°C). - Avoid repeated freeze-thaw cycles. check_temp->solution_temp If temperature is high solution_oxidants Solution: - Use freshly distilled or peroxide-free solvents. - Purge the solution with an inert gas (e.g., nitrogen, argon). check_oxidants->solution_oxidants If oxidants are present

Caption: Troubleshooting workflow for compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,3,4-oxadiazole ring?

The 1,3,4-oxadiazole ring is a thermodynamically stable aromatic system.[1][2] However, the stability of substituted 1,3,4-oxadiazoles in solution can be influenced by various factors.

Q2: In which solvents is this compound expected to be most stable?

While specific data for this compound is unavailable, based on the general properties of 1,3,4-oxadiazoles, stability is expected to be higher in aprotic, non-nucleophilic solvents.

Solvent ClassExamplesExpected StabilityRationale
Aprotic Polar DMSO, DMF, AcetonitrileHighLow reactivity and good solubilizing power for aryl-substituted oxadiazoles.
Aprotic Non-polar Dichloromethane, ChloroformModerate to HighGenerally non-reactive, but solubility may be a concern.
Protic Polar Water, Methanol, EthanolLow to ModerateMay act as nucleophiles, especially under non-neutral pH, potentially leading to hydrolytic degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Derivatives of the isomeric 1,2,4-oxadiazole ring have shown susceptibility to degradation at both low and high pH through ring-opening reactions.[3][4] It is plausible that 1,3,4-oxadiazoles could also be sensitive to pH extremes. A pH range of 3-5 has been found to be optimal for the stability of some oxadiazole derivatives.[3][4]

Hydrolytic_Degradation compound 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole acid_path Acidic Conditions (H+) compound->acid_path base_path Basic Conditions (OH-) compound->base_path protonation Protonation of Ring Nitrogen acid_path->protonation nucleophilic_attack_base Nucleophilic Attack by OH- base_path->nucleophilic_attack_base nucleophilic_attack_acid Nucleophilic Attack by H2O protonation->nucleophilic_attack_acid ring_opening Ring Opening nucleophilic_attack_acid->ring_opening nucleophilic_attack_base->ring_opening degradation_products Degradation Products (e.g., Hydrazide and Carboxylic Acid Derivatives) ring_opening->degradation_products

Caption: Potential hydrolytic degradation pathways.

Q4: Is this compound sensitive to light?

Some oxadiazole isomers have been reported to undergo photochemical rearrangements or degradation upon exposure to UV light.[5][6] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q5: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions should be stored at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage) and protected from light. If the solvent has a high freezing point (e.g., DMSO), store at 2-8°C to avoid freeze-thaw cycles. Aliquoting the stock solution is recommended to minimize handling and potential contamination.

Experimental Protocols

General Protocol for Assessing Solution Stability

This protocol provides a framework for evaluating the stability of this compound in a specific solvent and under defined conditions.

1. Materials:

  • This compound

  • High-purity solvent(s) of interest

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Mobile phase components

  • pH meter and buffers (if assessing pH stability)

  • Incubator or water bath for temperature studies

  • Photostability chamber or light source for photodegradation studies

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the same solvent to a suitable working concentration for analysis (e.g., 10 µg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared test solution by HPLC/UPLC to determine the initial peak area and purity. This will serve as the baseline.

  • Incubation under Test Conditions:

    • Temperature Stability: Store aliquots of the test solution at different temperatures (e.g., room temperature, 40°C, 60°C).

    • pH Stability: Adjust the pH of the test solution using appropriate buffers and store at a constant temperature.

    • Photostability: Expose the test solution to a controlled light source (e.g., UV or fluorescent light) while keeping a control sample in the dark.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition and analyze it by HPLC/UPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

3. Data Presentation:

ConditionTime (hours)Peak Area (mAU*s)% RemainingObservations
Control (Dark, 4°C) 01000100-
2499599.5No significant change
Room Temp 01000100-
2495095.0Minor degradation
40°C 01000100-
2485085.0Significant degradation, new peaks observed
pH 3 01000100-
2498098.0Stable
pH 9 01000100-
2470070.0Major degradation, multiple new peaks

References

Technical Support Center: Characterization of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The information is designed to address common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, such as this compound, involves the cyclodehydration of N,N'-diacylhydrazines.[1] This typically starts with the reaction of 3-bromobenzohydrazide with acetic anhydride or acetyl chloride to form the diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2][3]

Q2: What are the expected solubility properties of this compound?

A2: Due to the presence of the aryl and methyl substituents, this compound is expected to have low solubility in water.[4] It is likely to be more soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For purification by recrystallization, solvent systems like ethanol/water or ethyl acetate/hexane might be suitable.

Q3: Are there any known safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in the synthesis of 1,3,4-oxadiazoles are hazardous. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water, releasing toxic fumes. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine hydrate is also toxic and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can microwave irradiation be used to improve the synthesis of this compound?

A4: Microwave-assisted synthesis is a viable and often advantageous method for preparing 1,3,4-oxadiazoles. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause Troubleshooting Steps
Low or no yield of the final product - Incomplete formation of the diacylhydrazine intermediate.- Inefficient cyclization.- Decomposition of the product during workup or purification.- Ensure the starting materials (hydrazide and acylating agent) are pure and dry.- Increase the reaction time or temperature for the acylation step.- Use a stronger dehydrating agent for cyclization (e.g., PPA instead of POCl₃).- Perform the workup at a lower temperature and use a milder base for neutralization if necessary.- Optimize the recrystallization solvent system to minimize product loss.
Presence of starting materials in the final product - Incomplete reaction.- Increase the reaction time and/or temperature.- Use a stoichiometric excess of the acylating agent or the cyclizing agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of a dark, tarry substance - High reaction temperatures leading to decomposition.- Presence of impurities in the starting materials.- Lower the reaction temperature and monitor carefully.- Purify the starting materials before use.- Consider a milder cyclodehydrating agent.
Difficulty in purifying the product by recrystallization - Inappropriate solvent system.- Presence of impurities with similar solubility.- Screen a variety of solvent systems (e.g., different alcohols, esters, and hydrocarbon mixtures).- If recrystallization is ineffective, consider purification by column chromatography on silica gel.
Characterization
Issue Possible Cause Troubleshooting Steps
1H NMR: Broad or unresolved aromatic signals - Presence of paramagnetic impurities.- Sample aggregation at high concentration.- Restricted bond rotation.- Filter the NMR sample through a small plug of celite or silica gel.- Dilute the NMR sample.- Acquire the spectrum at a higher temperature to overcome rotational barriers.
1H NMR: Unexpected peaks in the spectrum - Presence of residual solvent or impurities.- Isomeric impurities.- Check the chemical shifts against common laboratory solvents.- Repurify the sample.- Compare the integration of the unexpected peaks with the expected product peaks to estimate the level of impurity.
Mass Spec: Molecular ion peak is weak or absent - Fragmentation of the molecule in the mass spectrometer.- Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
IR: Broad peak in the 3200-3500 cm-1 region - Presence of N-H or O-H functionalities from starting materials or water.- This indicates incomplete reaction or a wet sample. Dry the sample thoroughly under vacuum.- If the peak persists, it suggests the presence of unreacted hydrazide or hydrolyzed intermediates. Repurify the sample.

Quantitative Data Summary

The following table summarizes the expected characterization data for this compound. These are predicted values based on the analysis of similar compounds and should be confirmed by experimental data.

Parameter Expected Value
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Melting Point Expected to be a solid with a melting point likely in the range of 100-150 °C, as aryl substituents tend to increase the melting point.[4]
1H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2 (t, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~2.6 (s, 3H, CH₃)
13C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=N), ~164 (C=N), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~125 (Ar-C-Br), ~123 (Ar-C), ~122 (Ar-C), ~11 (CH₃)
FTIR (KBr) ν (cm⁻¹): ~3050-3100 (Ar C-H stretch), ~2950-3000 (Alkyl C-H stretch), ~1610 (C=N stretch), ~1550 (C=C stretch), ~1070 (C-O-C stretch), ~700-800 (C-Br stretch)
Mass Spec (EI) m/z (%): 238/240 ([M]⁺, isotopic pattern for Br), fragments corresponding to the loss of CH₃, N₂, and CO.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1]

Step 1: Synthesis of 3-Bromobenzohydrazide

  • To a solution of methyl 3-bromobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-bromobenzohydrazide.

Step 2: Synthesis of N'-(3-Bromobenzoyl)acetohydrazide

  • Dissolve 3-bromobenzohydrazide (1.0 eq) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Cyclization to this compound

  • To N'-(3-bromobenzoyl)acetohydrazide (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly at 0 °C.

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Methyl 3-bromobenzoate + Hydrazine Hydrate hydrazide 3-Bromobenzohydrazide start->hydrazide Reflux in EtOH diacylhydrazine N'-(3-Bromobenzoyl)acetohydrazide hydrazide->diacylhydrazine Acetic Anhydride cyclization 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole (Crude) diacylhydrazine->cyclization POCl3, Reflux workup Workup (Ice, NaHCO3) cyclization->workup recrystallization Recrystallization workup->recrystallization final_product Pure Product recrystallization->final_product characterization Characterization (NMR, IR, MS, MP) final_product->characterization troubleshooting_logic start Low/No Product Yield? check_intermediate Check Diacylhydrazine Formation (TLC, NMR of crude) start->check_intermediate Yes success Improved Yield start->success No, yield is good check_cyclization Optimize Cyclization (Stronger reagent, Temp/Time) check_intermediate->check_cyclization Intermediate OK fail Consult Further Literature check_intermediate->fail Intermediate Issue check_workup Review Workup/Purification (Temperature, pH, Solvent) check_cyclization->check_workup Cyclization Inefficient check_cyclization->fail check_workup->success Optimization Successful check_workup->fail

References

Technical Support Center: Scale-up Synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. It is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method involves a two-step process. The first step is the acylation of 3-bromobenzohydrazide with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the intermediate N'-acetyl-3-bromobenzohydrazide. The second step is the cyclodehydration of this intermediate to yield the final this compound. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this cyclization on a larger scale.[1][2]

Q2: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) on a large scale?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][4][5][6][7] Key safety precautions for large-scale use include:

  • Handling: Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a full-face respirator.[3][4]

  • Quenching: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred quench solution (e.g., ice-water or an aqueous sodium bicarbonate solution), is the preferred method.[8][9] Never add water directly to the reaction mixture.

  • Temperature Control: Maintain strict temperature control during the reaction and quenching process to prevent thermal runaway.[8][10]

  • Emergency Preparedness: Ensure easy access to an emergency shower and eyewash station.[6]

Q3: How can the purity of the final product be improved during scale-up?

A3: Purification of the crude product is typically achieved through recrystallization.[11] Selecting an appropriate solvent system is crucial for obtaining high purity. Common solvent systems for similar compounds include ethanol, ethanol/chloroform mixtures, and ethanol/DMF.[9] Column chromatography can also be employed, but it may be less practical for very large quantities.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts can arise from incomplete reactions or side reactions. Unreacted starting materials, such as 3-bromobenzohydrazide and N'-acetyl-3-bromobenzohydrazide, may be present. Side reactions during the cyclization step, especially if the temperature is not well-controlled, can lead to the formation of various phosphorylated and chlorinated organic species.

Experimental Protocols

Protocol 1: Synthesis of N'-acetyl-3-bromobenzohydrazide (Intermediate)

This protocol details the acetylation of 3-bromobenzohydrazide.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 100g of 3-bromobenzohydrazide)Moles
3-Bromobenzohydrazide215.05100 g0.465
Acetic Anhydride102.0952 ml (56.2 g)0.55
Glacial Acetic Acid60.05500 ml-

Procedure:

  • To a stirred solution of 3-bromobenzohydrazide (100 g, 0.465 mol) in glacial acetic acid (500 ml), slowly add acetic anhydride (52 ml, 0.55 mol).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (2 L).

  • Stir the mixture for 30 minutes to allow for the precipitation of the product.

  • Filter the solid product, wash it thoroughly with water until the filtrate is neutral, and dry it under vacuum.

Protocol 2: Scale-up Synthesis of this compound

This protocol describes the cyclodehydration of N'-acetyl-3-bromobenzohydrazide using phosphorus oxychloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 100g of N'-acetyl-3-bromobenzohydrazide)Moles
N'-acetyl-3-bromobenzohydrazide257.09100 g0.389
Phosphorus Oxychloride (POCl₃)153.33115 ml (200 g)1.30
Dichloromethane (DCM)84.931 L-
Ice-2 kg-
Saturated Sodium Bicarbonate Solution-As required-

Procedure:

  • In a well-ventilated fume hood, add N'-acetyl-3-bromobenzohydrazide (100 g, 0.389 mol) to a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Slowly add phosphorus oxychloride (115 ml, 1.30 mol) to the flask with stirring. The addition is exothermic, so maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[1] Monitor the reaction by TLC.

  • Work-up (Quenching):

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (2 kg).

    • Slowly and carefully add the reaction mixture dropwise to the ice slurry. This is a highly exothermic process, and the addition rate should be controlled to keep the temperature of the quenching mixture below 20°C.[8]

    • After the addition is complete, continue stirring and slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is between 7 and 8.

  • Isolation and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 500 ml).

    • Combine the organic layers, wash with brine (500 ml), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete cyclization.Increase the reflux time or reaction temperature slightly. Ensure the POCl₃ is of good quality and not hydrolyzed.
Decomposition of starting material or product.Avoid excessive heating. Ensure the work-up is performed promptly after the reaction is complete.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product hydrolysis.
Formation of a Tarry/Oily Product Presence of impurities.Ensure the starting materials are pure and dry.
Reaction temperature too high.Maintain strict temperature control throughout the reaction.
Difficult Purification Presence of closely-related impurities.Optimize the recrystallization solvent system. A multi-solvent system may be required. Consider a charcoal treatment during recrystallization to remove colored impurities.
Delayed Exothermic Reaction During Quenching Incomplete hydrolysis of POCl₃ at low temperatures.Quench at a slightly elevated and controlled temperature (e.g., adding the reaction mixture to a sodium acetate solution at 35-40°C) to ensure immediate hydrolysis.[9]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclodehydration cluster_2 Work-up & Purification 3-Bromobenzohydrazide 3-Bromobenzohydrazide N_acetyl_3_bromobenzohydrazide N_acetyl_3_bromobenzohydrazide 3-Bromobenzohydrazide->N_acetyl_3_bromobenzohydrazide Acetic Anhydride, Acetic Acid, Reflux Acetic_Anhydride Acetic_Anhydride N_acetyl_3_bromobenzohydrazide_2 N'-acetyl-3-bromobenzohydrazide Final_Product This compound N_acetyl_3_bromobenzohydrazide_2->Final_Product POCl3, Reflux POCl3 POCl3 Quenching Quenching (Ice/Bicarb) Final_Product->Quenching Extraction Extraction (DCM) Quenching->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product_2 Pure Product Recrystallization->Final_Product_2

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Impure Product Check_Reaction_Completion Is the reaction complete by TLC? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction is complete. Check_Reaction_Completion->Complete_Reaction Yes Increase_Time_Temp Increase reaction time or temperature. Check reagent quality. Incomplete_Reaction->Increase_Time_Temp Pure_Product Improved Yield/ Purity Increase_Time_Temp->Pure_Product Check_Workup Review work-up procedure. Complete_Reaction->Check_Workup Quench_Issue Quenching Problem? Check_Workup->Quench_Issue Optimize_Quench Use reverse quench. Control temperature carefully. Quench_Issue->Optimize_Quench Yes Purification_Issue Purification Difficulty? Quench_Issue->Purification_Issue No Optimize_Quench->Pure_Product Optimize_Recrystallization Screen for optimal recrystallization solvent. Consider charcoal treatment. Purification_Issue->Optimize_Recrystallization Yes Purification_Issue->Pure_Product No Optimize_Recrystallization->Pure_Product

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs) about Synthetic Routes

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles like the target molecule involve the cyclization of an intermediate derived from a carboxylic acid and a hydrazide.[1][2][3] The two primary and most adaptable routes are:

  • Route A: Dehydrative Cyclization of a Diacylhydrazine Intermediate. This is a two-step process where 3-bromobenzohydrazide is first acylated with an acetylating agent (like acetyl chloride or acetic anhydride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent.[1][4]

  • Route B: Oxidative Cyclization of an N-Acylhydrazone. This route involves the condensation of 3-bromobenzohydrazide with acetaldehyde to form an N-acylhydrazone, which is then cyclized through an oxidation reaction.[5][6][7]

Q2: Are there one-pot methods available for this synthesis?

A2: Yes, one-pot syntheses have been developed that can be more efficient. These methods typically involve reacting a carboxylic acid (3-bromobenzoic acid) directly with an acylhydrazide (acetohydrazide) in the presence of a coupling and cyclizing agent.[2][8] Another approach is the reaction of hydrazides with methyl ketones, promoted by a base like K₂CO₃, which proceeds through an oxidative C-C bond cleavage and cyclization.[9]

Q3: What dehydrating/cyclizing agents are typically used for the final cyclization step in Route A?

A3: A variety of dehydrating agents can be used, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Commonly used agents include:

  • Phosphorus oxychloride (POCl₃)[1][4][10]

  • Phosphoric acid (H₃PO₄) or Polyphosphoric acid (PPA)[1]

  • Sulfuric acid (H₂SO₄)[1]

  • Acetic anhydride (can also act as the acetylating agent)[1]

  • Tosyl chloride in the presence of a base[11]

  • Burgess reagent for microwave-assisted synthesis[7]

Q4: What oxidizing agents are suitable for the cyclization of the N-acylhydrazone in Route B?

A4: For the oxidative cyclization of N-acylhydrazones, several mild to strong oxidizing agents can be employed. Some examples include:

  • Chloramine-T[5]

  • Iodine in the presence of a base like potassium carbonate[6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[7]

  • Dess-Martin periodinane (DMP)[12]

  • Copper salts with oxygen as the terminal oxidant[2]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Question Possible Cause Suggested Solution
Why am I not getting any product? Inactive Reagents: Starting materials (hydrazide, acid chloride, etc.) may have degraded due to improper storage. The dehydrating/oxidizing agent may have lost its potency.- Use freshly opened or properly stored reagents.- Verify the purity of starting materials using techniques like NMR or melting point analysis.- For dehydrating agents like POCl₃, ensure they have not been exposed to moisture.
Incorrect Reaction Temperature: The temperature might be too low for the reaction to proceed or too high, causing decomposition.- For cyclodehydration reactions using agents like POCl₃, gentle reflux is often required.[4][10]- For oxidative cyclizations, conditions are often milder, sometimes at room temperature.[12]- Optimize the temperature in small-scale trial reactions.
My yield is consistently low. What can I do? Incomplete Reaction: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time. Some protocols may require several hours.[4]
Sub-optimal Dehydrating/Oxidizing Agent: The chosen agent may not be effective for this specific substrate combination.- Experiment with different dehydrating agents (e.g., switch from POCl₃ to PPA or TsCl).[1][11]- For oxidative routes, try a different oxidant (e.g., switch from iodine to Chloramine-T).[5][6]
Side Reactions: The intermediate may be undergoing alternative reactions, such as decomposition or polymerization, especially under harsh acidic or high-temperature conditions.- Try milder reaction conditions. For example, using tosyl chloride/pyridine instead of neat POCl₃ can be less harsh.[6][11]- Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture.
Issue 2: Difficulty in Product Purification
Question Possible Cause Suggested Solution
How do I remove the unreacted starting material? Similar Polarity: The product and starting materials may have similar polarities, making chromatographic separation difficult.- If unreacted acid hydrazide is present, perform an acidic wash (e.g., dilute HCl) to protonate and dissolve it in the aqueous layer.- If unreacted carboxylic acid is present (in one-pot methods), a basic wash (e.g., NaHCO₃ solution) can remove it.
My final product is an oil or a waxy solid, not a crystal. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.- Ensure all solvents are thoroughly removed under high vacuum.- Attempt recrystallization from a different solvent system. A solvent screen with small amounts of product in various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) is recommended.- If recrystallization fails, column chromatography is the primary alternative.
I see multiple spots on TLC after work-up. Formation of Byproducts: Harsh dehydrating agents like POCl₃ can sometimes lead to chlorinated or rearranged byproducts. In oxidative routes, over-oxidation can occur.- Purify the product using flash column chromatography with a carefully selected eluent system.- Consider using a milder cyclization agent to minimize byproduct formation in future attempts.[13]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous 2,5-disubstituted 1,3,4-oxadiazole syntheses. Yields are highly substrate-dependent.

RouteKey ReagentsSolventTemperatureTimeTypical Yield Range
A: Dehydrative Cyclization 3-Bromobenzohydrazide, Acetyl Chloride, POCl₃Neat or TolueneReflux4-8 h54-66%[4]
B: Oxidative Cyclization 3-Bromobenzohydrazide, Acetaldehyde, Chloramine-TEthanolReflux2-5 hGood to Excellent[5]
One-Pot (Copper-Catalyzed) 3-Bromobenzoic Acid, Acetohydrazide, Cu(OAc)₂DMF120 °C4 hGood[2]
One-Pot (Microwave) 3-Bromobenzohydrazide, Acetic Acid, ClayNoneMicrowave (50% power)10 minGood to Excellent[4]

Experimental Protocols

Protocol A: Dehydrative Cyclization via Diacylhydrazine

Step 1: Synthesis of N-acetyl-N'-(3-bromobenzoyl)hydrazine

  • Dissolve 3-bromobenzohydrazide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise while stirring. An organic base like triethylamine (1.2 eq) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diacylhydrazine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • To the crude diacylhydrazine intermediate from Step 1, add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.[4][10]

Protocol B: Oxidative Cyclization of N-Acylhydrazone

Step 1: Synthesis of the N-Acylhydrazone Intermediate

  • Dissolve 3-bromobenzohydrazide (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Add acetaldehyde (1.2 eq) and stir the mixture at room temperature for 1-2 hours.

  • The hydrazone product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Oxidative Cyclization

  • Suspend the N-acylhydrazone intermediate (1.0 eq) in ethanol.

  • Add Chloramine-T (1.5 eq) to the suspension.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[5]

Visualizations

Synthetic_Workflows cluster_A Route A: Dehydrative Cyclization cluster_B Route B: Oxidative Cyclization A_start1 3-Bromobenzohydrazide A_inter Diacylhydrazine Intermediate A_start1->A_inter A_start2 Acetyl Chloride A_start2->A_inter A_end Target Oxadiazole A_inter->A_end POCl₃, Reflux B_start1 3-Bromobenzohydrazide B_inter N-Acylhydrazone Intermediate B_start1->B_inter B_start2 Acetaldehyde B_start2->B_inter B_end Target Oxadiazole B_inter->B_end Oxidant (e.g., I₂ or Chloramine-T)

Caption: Alternative synthetic workflows for this compound.

Troubleshooting_Guide start Low or No Product Yield q1 Is the reaction starting? start->q1 q2 Is the intermediate forming but not cyclizing? q1->q2 Yes a1_no Verify Reaction Conditions (Temp, Solvent) q1->a1_no No a1_yes Check Reagent Purity & Reaction Time a2_yes Change Dehydrating/ Oxidizing Agent q2->a2_yes Yes a2_no Optimize Intermediate Formation Step q2->a2_no No a1_no->a1_yes

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

"refining the experimental protocol for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental protocol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete cyclization. 2. Degradation of starting materials or product. 3. Ineffective dehydrating agent. 4. Suboptimal reaction temperature.1. Extend the reaction time or increase the temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a freshly opened or purified dehydrating agent such as phosphorus oxychloride (POCl₃) or tosyl chloride. Consider alternative dehydrating agents like polyphosphoric acid (PPA).[1][2][3] 4. Optimize the reaction temperature. Some cyclization reactions require heating to reflux.[1]
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials (3-bromobenzohydrazide or N'-acetyl-3-bromobenzohydrazide). 2. Formation of side products (e.g., dimers, polymers, or rearranged products). 3. Decomposition of the product during workup or purification.1. Ensure the correct stoichiometry of reactants. Consider adding a slight excess of the acetylating agent if the intermediate is the issue. 2. Control the reaction temperature carefully. Lowering the temperature may reduce side product formation. Ensure slow and controlled addition of reagents. 3. Use mild conditions for workup and purification. Avoid strong acids or bases if the product is sensitive. Consider column chromatography with a carefully selected solvent system for purification.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Formation of an oil instead of a solid precipitate. 3. Emulsion formation during extraction.1. If the product is in the aqueous layer, perform multiple extractions with a suitable organic solvent. Concentrate the organic layers carefully. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If it remains an oil, purification by column chromatography is recommended. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.
Characterization Data (NMR, MS) is Inconsistent with the Desired Structure 1. Isomer formation. 2. Presence of residual solvent or impurities. 3. Incorrect structural assignment.1. Re-examine the reaction mechanism for potential rearrangements. 2D NMR techniques (COSY, HMQC) can help in confirming the connectivity. 2. Ensure the product is thoroughly dried under vacuum to remove residual solvents. Re-purify the compound if necessary. 3. Compare the obtained spectral data with literature values for similar 1,3,4-oxadiazole structures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective method is the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1][4] This typically involves two main steps:

  • Formation of the Diacylhydrazine: Reaction of 3-bromobenzohydrazide with an acetylating agent (like acetyl chloride or acetic anhydride) to form N'-acetyl-3-bromobenzohydrazide.

  • Cyclization: Dehydration of the diacylhydrazine using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or tosyl chloride to form the 1,3,4-oxadiazole ring.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. The product, being more conjugated and generally less polar than the hydrazide starting materials, should have a higher Rf value.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters include:

  • Anhydrous Conditions: Moisture can quench the dehydrating agent and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: Both the formation of the diacylhydrazine and the cyclization step can be temperature-sensitive. Exothermic reactions should be controlled with an ice bath, and reflux conditions should be maintained steadily.

  • Purity of Reagents: Use high-purity starting materials and freshly opened or purified dehydrating agents for the best results.

Q4: What are some alternative methods for the cyclization step?

A4: Besides POCl₃ and PPA, other reagents can be used for the oxidative cyclization of the corresponding acylhydrazone.[5][6] For instance, an N-acylhydrazone can be synthesized from 3-bromobenzohydrazide and an appropriate aldehyde, followed by oxidative cyclization using reagents like iodine, Dess-Martin periodinane, or Chloramine-T.[2][6] Microwave-assisted synthesis can also be a rapid and efficient alternative to conventional heating.[1][3]

Q5: How should the final product be purified?

A5: The crude product obtained after workup is often purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative.

Experimental Protocols

Protocol 1: Two-Step Synthesis via N'-acetyl-3-bromobenzohydrazide

This protocol is based on the widely used method of diacylhydrazine cyclodehydration.

Step 1: Synthesis of N'-acetyl-3-bromobenzohydrazide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzohydrazide (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N'-acetyl-3-bromobenzohydrazide. This intermediate can be used in the next step with or without further purification.

Step 2: Cyclization to this compound

  • Place the crude N'-acetyl-3-bromobenzohydrazide (1 equivalent) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood.

  • Heat the mixture to reflux (around 80-100 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclization A 3-Bromobenzohydrazide + Acetyl Chloride B Reaction at 0°C to RT A->B C Workup (Quench, Extract, Dry) B->C D N'-acetyl-3-bromobenzohydrazide C->D E Intermediate + POCl3 D->E Intermediate to Step 2 F Reflux (80-100°C) E->F G Workup (Ice, Neutralize) F->G H Crude Product G->H I 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole H->I Purification

Caption: Two-step synthesis workflow for this compound.

troubleshooting_logic start Low Yield? check_tlc Check TLC for Starting Material start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_reagents Reagents/Conditions OK? check_tlc->check_reagents No extend_time Action: Extend Reaction Time / Increase Temp incomplete_rxn->extend_time success Yield Improved extend_time->success degraded_reagents Degraded Reagents / Wet Conditions check_reagents->degraded_reagents No check_reagents->success Yes use_fresh_reagents Action: Use Anhydrous Solvents & Fresh Reagents degraded_reagents->use_fresh_reagents use_fresh_reagents->success

References

Technical Support Center: Degradation Studies of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under hydrolytic conditions?

A1: Based on studies of similar 1,3,4-oxadiazole derivatives, the primary hydrolytic degradation pathway involves the cleavage of the oxadiazole ring. This can occur under both acidic and basic conditions. The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack, which is often catalyzed by acids or bases, leading to ring opening.[1][2][3] The expected degradation products would be hydrazides or their further hydrolyzed forms. For instance, hydrolysis could yield N-acetyl-3-bromobenzohydrazide, which could be further broken down into 3-bromobenzoic acid and acetic hydrazide.

Q2: What should I expect during thermal degradation studies of this compound?

A2: 1,3,4-oxadiazoles are generally thermally stable.[3] However, at elevated temperatures, thermal degradation is expected to occur. Studies on analogous compounds suggest that thermal decomposition can proceed via the elimination of molecular nitrogen, leading to the formation of nitriles.[4][5] For this compound, this could result in the formation of 3-bromobenzonitrile and acetonitrile. Other fragmentation products may also be observed at very high temperatures.[4][6][7]

Q3: How does the compound behave under oxidative stress?

A3: The 1,3,4-oxadiazole ring can be susceptible to oxidative degradation, which may lead to ring cleavage.[8][9] The specific degradation products will depend on the oxidizing agent used (e.g., hydrogen peroxide, AIBN). It is also possible that oxidation occurs on the phenyl ring or the methyl group. For instance, hydroxylation of the phenyl ring is a potential metabolic pathway for similar compounds.[10]

Q4: Is this compound sensitive to light?

A4: While some 1,3,4-oxadiazole derivatives have shown resistance to photolytic degradation, it is crucial to perform photostability studies to determine the specific photosensitivity of this compound.[8][9] Exposure to UV or visible light could potentially induce degradation, possibly through radical mechanisms or ring cleavage.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed in Forced Degradation Studies
Possible Cause Troubleshooting Steps
Insufficient Stress Conditions - Increase the concentration of the stressor (acid, base, oxidizing agent).- Extend the duration of the stress testing.- For thermal stress, increase the temperature.
Low Compound Solubility - Ensure the compound is fully dissolved in the chosen solvent system. Cosolvents may be necessary.- Check for precipitation of the compound during the experiment.
Inappropriate Analytical Method - Verify that the analytical method (e.g., HPLC) can separate the parent compound from potential degradants.- Ensure the detection wavelength is appropriate for both the parent compound and expected degradation products.
High Stability of the Compound - The compound may be inherently stable under the tested conditions.[3] Consider using more aggressive stress conditions if necessary for regulatory purposes.
Issue 2: Multiple, Unidentifiable Peaks in Chromatogram After Degradation
Possible Cause Troubleshooting Steps
Complex Degradation Pathway - Employ mass spectrometry (LC-MS, GC-MS) to obtain molecular weights and fragmentation patterns of the unknown peaks.- Isolate major degradants using preparative chromatography for structural elucidation by NMR.
Secondary Degradation - Primary degradation products may be further degrading.- Analyze samples at multiple time points to track the formation and disappearance of peaks.
Interaction with Excipients or Solvents - Run control experiments with the solvent and any excipients to identify potential interfering peaks.
Issue 3: Mass Imbalance in Degradation Studies
Possible Cause Troubleshooting Steps
Formation of Non-Chromophoric Degradants - Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.
Formation of Volatile Degradants - Use headspace GC-MS to analyze for volatile compounds that may not be detected by LC-based methods.
Adsorption of Compound or Degradants - Check for adsorption to container walls or HPLC column. Use silanized vials and evaluate different column chemistries.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

A general protocol for subjecting this compound to forced degradation is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: Analyze all samples at appropriate time points by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Data Presentation

Table 1: Summary of Forced Degradation of a 1,3,4-Oxadiazole Derivative

Stress ConditionReagent/ConditionDegradation (%)Number of Degradants
Acid Hydrolysis0.1 N HCl29.36Not Specified
Alkali Hydrolysis0.1 N NaOH65.28Not Specified
Oxidative3% H₂O₂41.58Not Specified
Thermal60 °C47.58Not Specified
HumidityRoom Temperature, 7 days56.28Not Specified

Data adapted from a study on a different 1,3,4-oxadiazole derivative for illustrative purposes.[8]

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_thermal Thermal Degradation parent 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole hydrazide N-acetyl-3-bromobenzohydrazide parent->hydrazide Ring Opening nitrile1 3-Bromobenzonitrile parent->nitrile1 N₂ Elimination nitrile2 Acetonitrile parent->nitrile2 Fragmentation acid 3-Bromobenzoic Acid hydrazide->acid Further Hydrolysis acethydrazide Acetic Hydrazide hydrazide->acethydrazide Further Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: Forced Degradation Study stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Analyze by Stability-Indicating HPLC-UV stress->hplc decision Are Degradation Peaks Observed? hplc->decision no_degradation Report as Stable under Tested Conditions decision->no_degradation No lcms Characterize Degradants by LC-MS decision->lcms Yes isolate Isolate Major Degradants (Preparative HPLC) lcms->isolate nmr Structure Elucidation by NMR isolate->nmr pathway Propose Degradation Pathway nmr->pathway

Caption: Workflow for investigating degradation pathways.

Troubleshooting_Logic start Problem: Inconsistent Results check_method Is the analytical method validated? start->check_method validate Develop and validate a stability-indicating method check_method->validate No check_conditions Are stress conditions appropriate? check_method->check_conditions Yes analyze Re-run experiment validate->analyze adjust_conditions Adjust stressor concentration, duration, or temperature check_conditions->adjust_conditions No check_solubility Is the compound fully dissolved? check_conditions->check_solubility Yes adjust_conditions->analyze change_solvent Modify solvent system check_solubility->change_solvent No check_solubility->analyze Yes change_solvent->analyze

Caption: Troubleshooting logic for inconsistent degradation results.

References

Validation & Comparative

A Comparative Analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole and Structurally Related Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer potential of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole and other key oxadiazole derivatives. This analysis is supported by experimental data from various studies, detailing the compounds' performance in diverse cancer cell lines.

Comparative Anticancer Activity of Oxadiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative assessment.

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole HepG2 (Liver)Not Specified0.137 µg/mLErlotinib0.308 µg/mL
MCF-7 (Breast)Not Specified> 0.583 µg/mLErlotinib0.512 µg/mL
2-(2-(4-Bromophenyl)quinolin-4-yl)-5-((cinnamyl)thio)-1,3,4-oxadiazole HepG2 (Liver)Not Specified0.138 µg/mLErlotinib0.308 µg/mL
MCF-7 (Breast)Not Specified0.231 µg/mLErlotinib0.512 µg/mL
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine MultipleNCI-60 ScreenNot Specified--
2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole Caco-2 (Colon)Not Specified5.35-Fluorouracil8.6
(E)-3-{[5-(4-florophenyl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-diones A549 (Lung)Not Specified0.81 - 11.9--
A375 (Melanoma)Not Specified0.81 - 11.9--
MCF-7 (Breast)Not Specified0.81 - 11.9--
HT-29 (Colon)Not Specified0.81 - 11.9--
Compound with meta-bromo and ortho-chloro group Not SpecifiedHIF-1 Inhibition38.1Ursolic acid23.8

Note: The activity for some compounds from the NCI-60 screen was reported as Growth Percent (GP) and not converted to IC50 values in the source material.[3] For quinoline derivatives, the IC50 is provided in µg/mL.[4]

From the available data, it is evident that substitutions on the phenyl rings of the 1,3,4-oxadiazole core significantly influence the anticancer activity. The presence of a bromophenyl group, often in conjunction with other bulky aromatic systems like quinoline, can lead to potent cytotoxic effects against various cancer cell lines. For instance, quinoline-oxadiazole hybrids bearing a 4-bromophenyl moiety exhibit strong activity against HepG2 and MCF-7 cells.[4] The structure-activity relationship studies suggest that the nature and position of substituents are critical for the biological activity of these compounds.[5]

Experimental Protocols

The evaluation of the anticancer activity of oxadiazole derivatives typically involves a variety of in vitro assays. The most commonly employed method is the MTT assay, which assesses cell viability.

MTT Assay Protocol

This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Harvest cancer cells from culture and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot a dose-response curve of cell viability versus compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Oxadiazole derivatives have been shown to target several key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, promoting cell proliferation, survival, and differentiation. Many 1,3,4-oxadiazole derivatives have been identified as inhibitors of EGFR.[6]

EGFR_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Oxadiazole Oxadiazole Derivative Oxadiazole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of oxadiazole derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some oxadiazole derivatives have been shown to modulate this pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation mTOR->CellGrowth Oxadiazole Oxadiazole Derivative Oxadiazole->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by certain oxadiazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer activity of oxadiazole derivatives using an in vitro cell-based assay.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment of Cells with Compounds cell_seeding->treatment compound_prep Preparation of Oxadiazole Derivative Dilutions compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro anticancer screening of oxadiazole derivatives.

References

Validating the Antimicrobial Spectrum of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antimicrobial spectrum of the novel compound 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. While specific experimental data for this compound is not yet publicly available, this document outlines the expected antimicrobial profile based on the well-established activity of the 1,3,4-oxadiazole class of compounds. It further details the standard experimental protocols required to generate robust and comparable data and presents a comparative analysis with known antimicrobial agents and other 1,3,4-oxadiazole derivatives.

Expected Antimicrobial Profile and Comparative Landscape

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of antimicrobial activities.[1][2][3] These compounds have demonstrated efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The antimicrobial potency of 1,3,4-oxadiazole derivatives is often influenced by the nature and position of substituents on the aryl ring.[4]

To contextualize the potential efficacy of this compound, the following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for structurally related 1,3,4-oxadiazole derivatives against common bacterial and fungal pathogens.

Comparative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
Compound/DrugStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Reference(s)
Ciprofloxacin 0.25 - 1.00.015 - 1.00.25 - 4.00.125 - 0.5[6]
Ampicillin 0.25 - 2.02.0 - 8.0>1280.06 - 0.25[4]
Various 2,5-disubstituted 1,3,4-oxadiazoles 1 - 3262.5 - >100>1000.78 - 16[1][4][7]
Norfloxacin-oxadiazole hybrids 1 - 2---[4]
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives 62---[6]
Comparative Antifungal Activity of 1,3,4-Oxadiazole Derivatives
Compound/DrugCandida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)Reference(s)
Fluconazole 0.25 - 8.0>64[4][5]
Itraconazole 0.125 - 1.00.5 - 4.0[4]
Various 2,5-disubstituted 1,3,4-oxadiazoles 32 - >2008 - >200[4][5][8]
1,2,3-triazolo-analogues of fluconazole with 1,3,4-oxadiazole ring ≤ 0.125≤ 0.125[4]

Experimental Protocols for Antimicrobial Spectrum Validation

To determine the antimicrobial spectrum of this compound, standardized and reproducible experimental protocols are essential. The following are detailed methodologies for the two most common in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[9][10]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Microbial strains (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11]

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plates.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (containing the diluted compound and controls) with the microbial suspension.

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[2][12][13]

Objective: To determine the ability of the test compound to inhibit microbial growth on an agar surface, measured by the zone of inhibition.

Materials:

  • Test compound: this compound

  • Microbial strains

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cork borer or pipette tips

  • Positive control (standard antibiotic disc or solution)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[14]

  • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells.

  • Place a standard antibiotic disc or add the antibiotic solution to a separate well as a positive control. Add the solvent to another well as a negative control.

  • Allow the plates to stand for a period to permit diffusion of the compound into the agar.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow prep Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate incubate Incubate Plate inoculate->incubate read Read MIC Value (Lowest concentration with no growth) incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow plate_prep Prepare Inoculated Agar Plate create_wells Create Wells in Agar plate_prep->create_wells add_compound Add Test Compound and Controls to Wells create_wells->add_compound pre_diffusion Allow for Pre-diffusion add_compound->pre_diffusion incubate Incubate Plate pre_diffusion->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion assay.

Proposed Mechanism of Action for 1,3,4-Oxadiazoles

While the exact mechanism for this compound is yet to be elucidated, several studies on related compounds suggest potential pathways. One proposed mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] Another possibility is the disruption of the bacterial cell membrane integrity through the generation of reactive oxygen species (ROS).[15]

Proposed_Mechanism cluster_cell Bacterial Cell DNA_gyrase DNA Gyrase DNA_replication DNA Replication DNA_gyrase->DNA_replication facilitates Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis disruption leads to ROS Reactive Oxygen Species (ROS) ROS->Cell_Membrane damages Compound 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Compound->DNA_gyrase inhibits Compound->ROS induces

Caption: Potential antimicrobial mechanisms of 1,3,4-oxadiazoles.

Conclusion

While direct experimental validation is pending, the chemical structure of this compound suggests it is a promising candidate for antimicrobial activity. Based on the extensive research on the 1,3,4-oxadiazole class, it is anticipated to exhibit activity against a range of bacterial and fungal pathogens. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating its antimicrobial spectrum. The comparative data and proposed mechanisms of action offer a valuable context for interpreting future experimental findings and guiding further drug development efforts.

References

A Comparative Guide to the Synthetic Efficiency of 1,3,4-Oxadiazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The efficient construction of this heterocyclic ring is a key focus for researchers in drug discovery and development. This guide provides an objective comparison of various synthetic methods for 1,3,4-oxadiazoles, supported by experimental data to inform the selection of the most suitable protocol.

Comparison of Synthetic Efficiencies

The choice of synthetic route to 1,3,4-oxadiazoles is often a trade-off between reaction time, yield, and the availability of starting materials and reagents. The following table summarizes the quantitative data for several common and innovative methods.

Method ClassificationSpecific MethodKey Reagents/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Conventional Heating Cyclodehydration of 1,2-diacylhydrazinesPOCl₃Several hoursReflux54-66[1][2][3]
Cyclodehydration of 1,2-diacylhydrazinesBF₃·Et₂O1-2 hours130Excellent[1][4]
Oxidative Cyclization of AcylhydrazonesChloramine-TNot specifiedNot specified85-96[1][5]
From Carboxylic Acids & HydrazidesHATU, Burgess reagentNot specifiedMild conditions70-93[6][7]
From Carboxylic Acids & HydrazidesTBTU, DIEA, DMFNot specified5085[8]
Microwave-Assisted Synthesis From Isoniazid & Aromatic AldehydeDMF (5 drops)3 minutes300 WGood[9][10]
Cyclization with Acetic AnhydrideSilica gelNot specifiedNot specifiedExcellent[11]
Ultrasound-Assisted Synthesis From Hydrazides & Cyanogen BromideEthanol, K₂CO₃Not specifiedNot specified81-93[1][12]
From Aryl Hydrazides & CS₂DMF (drops)Not specifiedNot specifiedGood to Excellent[13][14]
One-Pot Synthesis From Carboxylic Acids & N-isocyaniminotriphenylphosphoraneDioxane3 hours80Quantitative (for oxadiazole formation)[15][16]
From Acid Chlorides & Hydrazine HydrateBF₃·Et₂O, Dioxane1-2 hours130Excellent[4]
Green Synthesis (Solvent-Free) Grinding of Aryl Hydrazides & AldehydesIodine (catalytic)Not specifiedRoom TemperatureNot specified[17]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are representative of the methods compared in this guide.

Method 1: Conventional Cyclodehydration using POCl₃

This classical method involves the dehydration of a 1,2-diacylhydrazine intermediate.

Protocol:

  • To a stirred solution of a carboxylic acid hydrazide (1 mmol) in phosphorus oxychloride (15 mL), the corresponding carboxylic acid (1 mmol) is added at 0 °C.[2]

  • The reaction mixture is then refluxed for several hours (typically 4-18 hours).[2]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and carefully poured into ice-cold water.

  • The precipitated solid is filtered, washed with a sodium bicarbonate solution and then with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the 2,5-disubstituted-1,3,4-oxadiazole.[1]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields.[9][10][11]

Protocol:

  • A mixture of isoniazid (0.01 mol, 1.37 g), an aromatic aldehyde (0.01 mol), and a few drops of DMF is placed in a microwave-safe vessel.[9]

  • The mixture is subjected to microwave irradiation at 300 W, typically in intervals of 30 seconds, for a total of 3-4 minutes.[9]

  • After irradiation, the reaction mixture is cooled, and ice-cold water is added.[9]

  • The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.[9]

Method 3: Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source for promoting the reaction, often under milder conditions.

Protocol:

  • In a suitable vessel, a hydrazide derivative (e.g., benzohydrazide) and an equimolar amount of cyanogen bromide are suspended in anhydrous ethanol.[1][12]

  • Potassium bicarbonate is added as a base to neutralize the formed hydrogen bromide.[1]

  • The reaction mixture is irradiated in an ultrasonic bath at a specified frequency and power.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then dried and concentrated to yield the 2-amino-1,3,4-oxadiazole.

Method 4: One-Pot Synthesis from Carboxylic Acids

This streamlined approach avoids the isolation of intermediates, improving overall efficiency.[15][16]

Protocol:

  • To a dry Schlenk tube under a nitrogen atmosphere, the carboxylic acid (0.20 mmol) and N-isocyaniminotriphenylphosphorane (NIITP) (0.22 mmol) are added.[16]

  • Anhydrous 1,4-dioxane (0.50 mL) is added, and the sealed tube is heated in a preheated oil bath at 80 °C for 3 hours.[16]

  • This procedure directly yields the monosubstituted 1,3,4-oxadiazole. For 2,5-disubstituted derivatives, a subsequent functionalization step can be performed in the same pot.[15]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes to 1,3,4-oxadiazoles.

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Synthesis Methods Carboxylic Acid Carboxylic Acid 1,2-Diacylhydrazine 1,2-Diacylhydrazine Carboxylic Acid->1,2-Diacylhydrazine + Hydrazide One-Pot Reaction One-Pot Reaction Carboxylic Acid->One-Pot Reaction + Hydrazide/NIITP Hydrazide Hydrazide Acylhydrazone Acylhydrazone Hydrazide->Acylhydrazone + Aldehyde/Ketone Hydrazide->1,2-Diacylhydrazine Hydrazide->One-Pot Reaction Oxidative Cyclization Oxidative Cyclization Acylhydrazone->Oxidative Cyclization e.g., Chloramine-T, I₂ Acid Chloride Acid Chloride Acid Chloride->1,2-Diacylhydrazine + Hydrazine Cyclodehydration Cyclodehydration 1,2-Diacylhydrazine->Cyclodehydration e.g., POCl₃, BF₃·Et₂O 1,3,4-Oxadiazole 1,3,4-Oxadiazole Cyclodehydration->1,3,4-Oxadiazole Oxidative Cyclization->1,3,4-Oxadiazole One-Pot Reaction->1,3,4-Oxadiazole G start Define Synthetic Goal (e.g., scale, desired purity) q1 Are starting materials readily available? start->q1 q1->start No (Re-evaluate goal or source materials) q2 Is rapid synthesis critical? q1->q2 Yes q3 Are green chemistry principles a priority? q2->q3 No m2 Utilize Microwave or Ultrasound-assisted methods q2->m2 Yes q4 Is high yield the primary objective? q3->q4 No m3 Employ One-Pot or Solvent-Free (Grinding) methods q3->m3 Yes m1 Consider conventional methods (e.g., POCl₃, BF₃·Et₂O) q4->m1 No m4 Select method with highest reported yield (e.g., One-Pot, Microwave) q4->m4 Yes end Final Method Selection m1->end m2->end m3->end m4->end

References

Comparative Analysis of In Silico and In Vitro Studies on 2-(Bromophenyl)-1,3,4-Oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of computational predictions versus experimental outcomes for bromophenyl-substituted 1,3,4-oxadiazole derivatives, offering insights into their potential as therapeutic agents.

Introduction

Derivatives of 1,3,4-oxadiazole are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a bromophenyl substituent on the oxadiazole ring is a common strategy to enhance biological efficacy. This guide provides a comparative analysis of in silico (computational) and in vitro (experimental) results for analogs of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. Due to a lack of publicly available data on this specific molecule, this report focuses on a closely related and extensively studied series of compounds: 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives . This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predictive power of computational models against real-world experimental data for this class of compounds.

The presented data is primarily drawn from a 2024 study by Ryad et al., which investigated a series of these complex oxadiazole derivatives for their potential as dual anticancer and antimicrobial agents. The study provides a robust dataset for comparing in silico molecular docking scores with in vitro measurements of anticancer activity (IC50 values) and antimicrobial efficacy (Minimum Inhibitory Concentration, MIC).

Data Presentation: In Silico vs. In Vitro Results

The following tables summarize the quantitative data from the study on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, providing a clear comparison between the predicted binding affinities from molecular docking and the observed biological activities from laboratory assays.

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) tyrosine kinase is a key target in cancer therapy. The in silico docking scores represent the predicted binding affinity of the compounds to the EGFR kinase domain, while the in vitro IC50 values measure the concentration of the compound required to inhibit the proliferation of cancer cell lines by 50%.

Compound IDTarget ProteinIn Silico Docking Score (kcal/mol)Cancer Cell LineIn Vitro IC50 (µg/mL)[1]
7 EGFR-TK-7.25HepG20.332
MCF-70.583
8c EGFR-TK-8.97HepG20.137
MCF-70.179
12d EGFR-TK-8.54HepG20.138
MCF-70.217
Erlotinib (Ref.) EGFR-TK-8.11HepG20.308
MCF-70.512
Antimicrobial Activity: DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. The in silico docking scores indicate the predicted binding affinity to the DNA gyrase B subunit, and the in vitro Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the compound that prevents visible bacterial growth.

Compound IDTarget ProteinIn Silico Docking Score (kcal/mol)Bacterial StrainIn Vitro MIC (µg/mL)[1]
7 DNA Gyrase-8.21S. aureus125
E. coli250
17b DNA Gyrase-9.89S. aureus31.25
E. coli62.5
17d DNA Gyrase-10.01S. aureus7.81
E. coli15.62
17e DNA Gyrase-9.97S. aureus15.62
E. coli31.25
Neomycin (Ref.) --S. aureus62.5
E. coli125

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was assessed against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: The cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.[1]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method against Staphylococcus aureus and Escherichia coli.

  • Compound Preparation: A stock solution of each compound was prepared in DMSO and then serially diluted in Mueller-Hinton broth in 96-well plates.

  • Bacterial Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.[1]

In Silico Molecular Docking Methodology

Molecular docking studies were performed to predict the binding modes and affinities of the synthesized compounds with the active sites of EGFR tyrosine kinase (PDB ID: 1M17) and DNA gyrase B (PDB ID: 4URO).

  • Ligand and Protein Preparation: The 3D structures of the compounds were sketched and optimized. The protein structures were prepared by removing water molecules and ligands, and adding polar hydrogen atoms.

  • Docking Simulation: Molecular docking was carried out using AutoDock Vina. The grid box was centered on the active site of the respective proteins.

  • Analysis of Results: The docking results were analyzed based on the binding energies (docking scores) and the interactions (hydrogen bonds and hydrophobic interactions) between the compounds and the amino acid residues in the active site.[1]

Visualization of Research Workflow and Signaling Pathway

experimental_workflow cluster_in_silico In Silico Studies cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis_is Binding Energy Calculation docking->analysis_is synthesis Synthesis of Oxadiazole Derivatives analysis_is->synthesis Guides Synthesis anticancer Anticancer Assays (MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (MIC) synthesis->antimicrobial analysis_iv IC50 / MIC Determination anticancer->analysis_iv antimicrobial->analysis_iv

Caption: Workflow for the design, synthesis, and evaluation of novel 1,3,4-oxadiazole derivatives.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Oxadiazole 2-(Bromophenyl)-1,3,4- oxadiazole Analog Oxadiazole->EGFR Inhibition Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-(bromophenyl)-1,3,4-oxadiazole analogs.

Conclusion

The comparative analysis of in silico and in vitro data for 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives reveals a generally good correlation between computational predictions and experimental results. Compounds with lower (more negative) docking scores, indicating stronger predicted binding affinities to their respective targets (EGFR and DNA gyrase), tended to exhibit greater biological activity (lower IC50 and MIC values) in vitro. This suggests that molecular docking can be a valuable tool in the rational design and prioritization of 1,3,4-oxadiazole derivatives for synthesis and biological testing.

However, it is crucial to acknowledge that in silico models are simplifications of complex biological systems. Factors not accounted for in these docking studies, such as compound solubility, cell permeability, and off-target effects, can influence the overall in vitro activity. Therefore, while computational methods are powerful for lead discovery and optimization, experimental validation remains indispensable in the drug development pipeline. The findings for these complex analogs provide a valuable framework for predicting the potential of simpler structures like this compound, warranting future focused studies on this specific compound.

References

Comparative Cytotoxicity Analysis of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole Analogues on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cytotoxicity of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not available in the public domain. This guide provides a comparative analysis based on published data for structurally related 2,5-disubstituted 1,3,4-oxadiazole derivatives, particularly those bearing a bromophenyl moiety, to infer the potential cytotoxic profile of the compound of interest.

The 1,3,4-oxadiazole scaffold is a prominent feature in many compounds developed for anticancer research due to their diverse biological activities. These activities often stem from their ability to induce apoptosis and inhibit various enzymes and growth factors crucial for cancer cell proliferation. This guide summarizes the cytotoxic effects of several 1,3,4-oxadiazole derivatives on various cancer and normal cell lines, providing insights into their potential therapeutic window.

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher cytotoxic potency.

Table 1: Cytotoxicity of 2-(Bromophenyl)-Substituted 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
AMK OX-8 (1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone)A549 (Lung Carcinoma)25.04--
HeLa (Cervical Cancer)35.29--
Quinoline-Oxadiazole 8c (2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole)HepG2 (Hepatocellular Carcinoma)0.137 (µg/mL)Erlotinib0.308 (µg/mL)
Quinoline-Oxadiazole 12d (2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole)HepG2 (Hepatocellular Carcinoma)0.138 (µg/mL)Erlotinib0.308 (µg/mL)
Quinoline-Oxadiazole 8e (2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-aminophenyl)-1,3,4-oxadiazole)MCF-7 (Breast Adenocarcinoma)0.179 (µg/mL)Erlotinib0.512 (µg/mL)
Quinoline-Oxadiazole 15a (N-phenyl-2-((2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-5-yl)thio)acetamide)MCF-7 (Breast Adenocarcinoma)0.164 (µg/mL)Erlotinib0.512 (µg/mL)

Data for AMK OX-8 is from a study on various 1,3,4-oxadiazole derivatives[1]. Data for Quinoline-Oxadiazole derivatives is from a study investigating novel quinoline-oxadiazole hybrids[2][3]. Note that the units for quinoline-oxadiazole derivatives are in µg/mL.

Table 2: Cytotoxicity of 1,3,4-Oxadiazole Derivatives against Normal Cell Lines

Compound IDNormal Cell LineIC50 (µM)Observations
AMK OX-8, 9, 11 V-79 (Chinese Hamster Lung Fibroblasts)>100Low toxic effects on normal cells.[1]
AMK OX-12 V-79 (Chinese Hamster Lung Fibroblasts)<100
AMK OX-11 Chang Liver (subclone of HeLa)>100Low toxic effects on normal cells.[1]
Compound 29 (3-acetyl-2-(5-nitrofuran-2-yl)-5-phenyl-1,3,4-oxadiazoline)L929 (Mouse Fibroblast)No significant cytotoxicity[4]
Compounds 1 and 5 (Caffeic/Ferulic acid-based oxadiazoles)hMSC (Human Mesenchymal Stem Cells)No toxicity observed[5]

These findings suggest that some 1,3,4-oxadiazole derivatives exhibit a degree of selectivity, showing higher toxicity towards cancer cells while being comparatively safer for normal cells[1].

Experimental Protocols

The evaluation of the cytotoxic activity of 1,3,4-oxadiazole derivatives is predominantly carried out using the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogues) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Oxadiazole Derivatives compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Proposed Signaling Pathway for Anticancer Activity

Studies on 1,3,4-oxadiazole derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

G cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptotic Pathway compound 2,5-Disubstituted 1,3,4-Oxadiazole cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M phase) compound->cell_cycle_arrest apoptosis Apoptosis Induction compound->apoptosis cell_death Cancer Cell Death cell_cycle_arrest->cell_death mitochondrial_pathway Mitochondrial Pathway Involvement apoptosis->mitochondrial_pathway dna_fragmentation DNA Fragmentation mitochondrial_pathway->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies apoptotic_bodies->cell_death

Caption: Potential mechanism of action for 1,3,4-oxadiazoles.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity Profile of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the potential cross-reactivity of the specific compound, 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, by examining the known biological targets and off-target effects of structurally related analogs. While direct cross-reactivity studies on this exact molecule are not publicly available, a comprehensive review of existing literature on similar bromophenyl-oxadiazole derivatives allows for an informed inference of its likely pharmacological profile.

Inferred Biological Profile of this compound

Based on extensive research into the 1,3,4-oxadiazole class of compounds, the primary biological activities associated with derivatives containing a bromophenyl moiety are centered around anti-inflammatory and anticancer effects. The bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency.

Key potential targets and activities include:

  • Cyclooxygenase (COX) Inhibition: A significant number of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with many exhibiting potent and selective inhibition of COX-2.[3][4] This suggests that this compound may act as a COX inhibitor, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Various bromophenyl-oxadiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[5][6] The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as EGFR tyrosine kinase.[5][7]

  • Antimicrobial Activity: The 1,3,4-oxadiazole ring is also a well-established pharmacophore in the development of antimicrobial agents.[1][3]

Comparative Analysis with Alternative Compounds

To provide a clear perspective on the potential selectivity and off-target effects of this compound, this guide compares its inferred activities with established drugs that either share a similar chemical scaffold or target the same biological pathways.

Compound Class/AlternativePrimary Target(s)Known Off-Target Effects/Cross-ReactivityTherapeutic Area
Inferred: this compound COX-2, EGFR Tyrosine Kinase (potential)UnknownAnti-inflammatory, Anticancer (potential)
Celecoxib (COX-2 Inhibitor) COX-2Cardiovascular risks (due to COX-2 inhibition in endothelial cells), potential for gastrointestinal effects (less than non-selective NSAIDs).[4]Anti-inflammatory, Pain
Erlotinib (EGFR Tyrosine Kinase Inhibitor) EGFR Tyrosine KinaseSkin rash, diarrhea (due to EGFR inhibition in healthy tissues), interstitial lung disease (rare).[5]Anticancer
Raltegravir (Integrase Inhibitor with 1,3,4-oxadiazole core) HIV IntegraseGenerally well-tolerated; rare instances of muscle problems and hypersensitivity reactions.Antiviral (HIV)

Experimental Protocols

Understanding the methodologies used to evaluate the biological activity of these compounds is crucial for interpreting the data and designing future cross-reactivity studies.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of potential anti-inflammatory agents.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (e.g., a 1,3,4-oxadiazole derivative) at various concentrations is pre-incubated with the enzyme in a buffer solution.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This is often done by quantifying the subsequent product, prostaglandin E2 (PGE2), using an enzyme immunoassay (EIA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[4]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media.[5]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[8]

Visualizing the Pathways and Processes

To further elucidate the context of these studies, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation primary_assay Primary Target Assay (e.g., COX-2 Inhibition) secondary_assay Secondary Target Assays (e.g., Kinase Panel) primary_assay->secondary_assay Hit Confirmation off_target_assay Off-Target Panel (e.g., GPCRs, Ion Channels) secondary_assay->off_target_assay Selectivity Profiling animal_model Animal Model of Disease (e.g., Carrageenan-induced Paw Edema) off_target_assay->animal_model Lead Candidate Selection pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd tox_studies Toxicology Studies pk_pd->tox_studies

Caption: A generalized workflow for assessing the cross-reactivity of a compound.

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Stimulus cluster_cell Cellular Response stimulus Pro-inflammatory Stimuli pla2 Phospholipase A2 stimulus->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation_response Inflammation Pain, Fever prostaglandins->inflammation_response mediates oxadiazole 2-(3-Bromophenyl)-5-methyl- 1,3,4-oxadiazole oxadiazole->cox2 inhibits

Caption: The inhibitory effect of a COX-2 inhibitor on the inflammatory pathway.

References

A Comparative Benchmarking Guide: 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole by benchmarking its broader chemical class—1,3,4-oxadiazole derivatives—against established drugs in key therapeutic areas. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document summarizes quantitative data from in vitro and in vivo studies, details common experimental protocols, and visualizes relevant biological pathways to offer a foundational perspective on the potential positioning of this compound in drug development pipelines.

Section 1: Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6] Their mechanism of action is often attributed to the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7]

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 1,3,4-oxadiazole derivatives against common cancer cell lines, benchmarked against standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.

Compound Class/DrugCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazole Derivatives
2,5-disubstituted-1,3,4-oxadiazoleHCT-1160.28[6]
1,3,4-oxadiazole thioether derivativeHepG20.7[6]
Quinoline-conjugated 1,3,4-oxadiazoleHepG20.8 - 1.2[5]
Diphenylamine-substituted 1,3,4-oxadiazoleHT291.3 - 2.0[7]
2-acetamidophenoxy-1,3,4-oxadiazoleA549<0.14 - 7.48[8]
AMK OX-8A54925.04[9]
AMK OX-10HeLa5.34[9]
Benchmark Anticancer Drugs
DoxorubicinMCF-7~0.5 - 2.0Standard
CisplatinA5494.98[8]
5-FluorouracilHepG221.9 - 22.8[5][6]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The existing medium is replaced with the medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation Grb2_Sos Grb2/Sos Dimerization_Autophosphorylation->Grb2_Sos PI3K PI3K Dimerization_Autophosphorylation->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Oxadiazole_Derivative->Dimerization_Autophosphorylation Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Caption: EGFR signaling pathway, a potential target for 1,3,4-oxadiazole derivatives.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Add_Compound 2. Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_24_72h 3. Incubate (24-72h) Add_Compound->Incubate_24_72h Add_MTT 4. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h 5. Incubate (2-4h) Add_MTT->Incubate_2_4h Formazan_Formation Viable cells form purple formazan Incubate_2_4h->Formazan_Formation Solubilize 6. Add Solubilization Solution (DMSO) Formazan_Formation->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cell viability assay.

Section 2: Antimicrobial Activity

The 1,3,4-oxadiazole ring is a privileged scaffold in the design of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria.[11][12] A common mechanism of action for antibacterial compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2]

Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for 1,3,4-oxadiazole derivatives against common bacterial strains, compared to standard antibiotics. Lower MIC values indicate stronger antimicrobial activity.

Compound Class/DrugBacterial StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole Derivatives
Norfloxacin-1,3,4-oxadiazole hybridS. aureus (MRSA)0.25 - 1[13]
2-acylamino-1,3,4-oxadiazoleS. aureus1.56[13]
2-acylamino-1,3,4-oxadiazoleB. subtilis0.78[13]
Oxadiazole Derivative OZE-IS. aureus4 - 16[12]
Oxadiazole Derivative OZE-IIIS. aureus8 - 32[12]
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanolS. aureus (MRSA)62[14]
Benchmark Antibiotics
CiprofloxacinS. aureus~0.25 - 1.0Standard
AmoxicillinE. coli~2.0 - 8.0Standard
VancomycinS. aureus (MRSA)1 - 2[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by clinical laboratory standards.[15][16]

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted (two-fold) in the broth medium across the wells of a 96-well microtiter plate.[16]

  • Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Mechanism of Action and Experimental Workflow

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase ATP-dependent supercoiling Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Inhibition of DNA Replication & Cell Death Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Oxadiazole_Derivative->DNA_Gyrase Inhibition

Caption: Mechanism of action for DNA gyrase inhibitors.

MIC_Workflow Serial_Dilution 1. Serial Dilution of Compound in Broth Inoculate 2. Inoculate with Bacterial Suspension Serial_Dilution->Inoculate Incubate 3. Incubate (16-20h) Inoculate->Incubate Observe 4. Observe for Visible Growth Incubate->Observe Determine_MIC 5. Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Section 3: Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is present in compounds that exhibit potent anti-inflammatory properties.[17] Their mechanism is often linked to the inhibition of pro-inflammatory mediators like prostaglandins and cytokines, potentially through modulation of pathways like the TNF-α signaling cascade.[17]

Comparative Performance Data

The following table shows the percentage inhibition of inflammation by 1,3,4-oxadiazole derivatives in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

Compound Class/DrugDose (mg/kg)Paw Edema Inhibition (%)Reference
1,3,4-Oxadiazole Derivatives
2,5-disubstituted-1,3,4-oxadiazole (Ox-6f)1079.8[18]
2,5-disubstituted-1,3,4-oxadiazole (OSD)10060.0[19]
Thienopyrimidine-1,3,4-oxadiazole hybridNot Specified60.0 (at 4h)[20]
2-[3-(4-bromophenyl)propan-3-one]-5-aryl-1,3,4-oxadiazole2059.5 - 61.9[21]
Benchmark Anti-inflammatory Drugs
Indomethacin5 - 2064.3 - 67.0[20][21]
Ibuprofen1084.7[18]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.[22][23]

  • Animal Grouping: Rats are divided into control, standard drug, and test compound groups.

  • Compound Administration: The test compound or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.[24] The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[24]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[24]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Signaling Pathway and Experimental Workflow

TNF_Alpha_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD_TRAF2 TRADD/TRAF2 Complex TNFR1->TRADD_TRAF2 IKK_Complex IKK Complex TRADD_TRAF2->IKK_Complex IkappaB IκB IKK_Complex->IkappaB Phosphorylation & Degradation NF_kappaB NF-κB IkappaB->NF_kappaB Releases NF_kappaB_translocation NF-κB Translocation NF_kappaB->NF_kappaB_translocation Oxadiazole_Derivative 1,3,4-Oxadiazole Derivative Oxadiazole_Derivative->IKK_Complex Inhibition Gene_Expression Gene Expression NF_kappaB_translocation->Gene_Expression Inflammatory_Mediators Pro-inflammatory Cytokines (IL-6, COX-2, etc.) Gene_Expression->Inflammatory_Mediators

Caption: TNF-α signaling pathway leading to inflammation.

Paw_Edema_Workflow Administer_Compound 1. Administer Compound (Oral/IP) Inject_Carrageenan 2. Inject Carrageenan (Hind Paw) Administer_Compound->Inject_Carrageenan Measure_Paw_Volume 3. Measure Paw Volume (0-5h) Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition 4. Calculate % Inhibition vs. Control Measure_Paw_Volume->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific compound, this document establishes a reproducible synthetic pathway based on well-established methods for analogous 1,3,4-oxadiazole derivatives. Furthermore, it presents a comparative overview of the biological activities of structurally related compounds to extrapolate the potential efficacy of the title compound.

I. Synthesis and Reproducibility

A plausible and reproducible synthetic route is outlined below. This method is adapted from established protocols for similar 1,3,4-oxadiazole derivatives.[1][2][3][4][5][6][7]

Proposed Synthetic Pathway:

Synthesis_Workflow A 3-Bromobenzoic acid B Methyl 3-bromobenzoate A->B SOCl2, Methanol C 3-Bromobenzohydrazide B->C Hydrazine hydrate, Ethanol D N'-acetyl-3-bromobenzohydrazide C->D Acetic anhydride E This compound D->E POCl3, Reflux Anticancer_Pathway Oxadiazole 1,3,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3] Avoid contact with skin and eyes, and do not ingest.[3] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.[1][3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be carried out in compliance with institutional and regulatory guidelines. As a halogenated organic compound, it requires special handling and cannot be disposed of as regular waste.[5][6]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Identify this compound waste. This includes the pure compound, contaminated materials (e.g., absorbent pads, gloves, weighing paper), and empty containers.

  • Segregation: This compound is a halogenated organic waste.[6] It is imperative to collect it separately from non-halogenated organic waste to prevent costly and complex disposal procedures.[5][7] Do not mix with other waste streams such as acids, bases, or heavy metals.[5][8]

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[5][7] The container should be in good condition with a secure lid to prevent leaks or spills.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][9] Include the date of accumulation.[9] Ensure the label is clearly visible.[5]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[5][9] This area should be cool, dry, and well-ventilated.[2][5]

  • Disposal Request: Once the container is nearly full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste disposal company.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Identify Waste (Compound, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Use Designated, Labeled Waste Container C->D E Store in Secure Accumulation Area D->E F Contact EHS for Professional Disposal E->F

Disposal workflow for this compound.

Key Disposal Data Summary

ParameterGuideline
Waste Classification Halogenated Organic Waste.[6]
Container Type Compatible, sealed hazardous waste container.[5][7]
Labeling Requirements "Hazardous Waste," full chemical name, and accumulation date.[5][9]
Segregation Separate from non-halogenated waste, acids, bases, and heavy metals.[5][6][8]
Storage Location Designated, secure, cool, dry, and well-ventilated hazardous waste accumulation area.[2][5][9]
Final Disposal Method Via a licensed and approved hazardous waste disposal company, arranged by EHS.[3][9]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet for the chemical.

References

Personal protective equipment for handling 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to create a sufficient barrier between the researcher and the chemical.[3]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory.[4][5] A face shield should be worn over safety glasses, especially when there is a risk of splashing or aerosolization.[4][5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for providing short-term protection against a range of chemicals.[5] For prolonged or direct contact, consider double-gloving.[6] Always inspect gloves for damage before use and wash hands thoroughly after handling.[1][2]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect the skin.[5]
Respiratory Protection N95 or N100 Particle MaskTo prevent inhalation of the powdered chemical, an N-95 or N-100 particle mask is recommended, particularly when handling the substance outside of a certified chemical fume hood.[6] Surgical masks offer little to no protection from chemical exposure.[6]
Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and prevent contamination.

General Handling:

  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention: Avoid breathing in dust, fumes, or vapors.[1][2]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2][7] Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for several minutes.[1][2][7] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2][7] Seek medical attention if irritation persists.[1]

  • In case of skin contact: Wash the affected area with plenty of soap and water.[1][2][7] If skin irritation occurs, seek medical advice.[1]

  • If inhaled: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1][7] If the person feels unwell, call a poison center or doctor.[1]

  • If swallowed: Do NOT induce vomiting.[7] Rinse the mouth and seek immediate medical attention.[2]

Disposal Plan for Halogenated Organic Compounds

As this compound is a brominated organic compound, it must be disposed of as halogenated organic waste.[8] Halogenated and non-halogenated waste streams must be kept separate to facilitate proper disposal and minimize costs, as the disposal of halogenated waste is significantly more expensive.[9][10][11]

Disposal Procedure:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[8][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name.[9][12]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[10][12]

  • Institutional Guidelines: Follow all local and institutional regulations for the final disposal of the collected waste.[1]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated chemical fume hood B->C D Weigh and handle the solid compound with care to avoid dust C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate waste into a labeled 'Halogenated Organic Waste' container F->G H Remove and properly dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.